2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)8(12)11-7-6(13-9)4-3-5-10-7/h3-5H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLNXUUGRSBBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174257 | |
| Record name | 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-21-4 | |
| Record name | 2,2-Dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.760 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its Derivatives
This technical guide provides a comprehensive overview of the core properties of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its key derivative, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, synthesis, and applications in the pharmaceutical industry.
Part 1: 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
This compound, with the CAS Number 20348-21-4, represents the core scaffold of this series. While public domain information regarding its specific biological activity and detailed experimental protocols is limited, its fundamental physicochemical properties have been characterized.
Core Properties
The following table summarizes the known quantitative data for 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.
| Property | Value | Reference |
| CAS Number | 20348-21-4 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O₂ | [3][4][5] |
| Molecular Weight | 178.19 g/mol | [3][5] |
| Boiling Point | 352.5 °C at 760 mmHg | [4] |
| Density | 1.176 g/cm³ | [4] |
| Flash Point | 167 °C | [4] |
| Refractive Index | 1.524 | [4] |
| InChIKey | DMLNXUUGRSBBBR-UHFFFAOYSA-N | [4][5] |
| SMILES | CC1(C)C(=O)Nc2c(cccn2)O1 | [5] |
Chemical Structure
Part 2: 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The 6-amino derivative (CAS Number: 1002726-62-6) is a compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of protein kinase inhibitors, most notably Fostamatinib.[2][6][7]
Core Properties
The table below outlines the basic properties of this key intermediate.
| Property | Value | Reference |
| CAS Number | 1002726-62-6 | [2][8][9] |
| Molecular Formula | C₉H₁₁N₃O₂ | [2][8][10] |
| Molecular Weight | 193.20 g/mol | [8][10] |
| Synonyms | 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | [2][8][9] |
| InChIKey | HSYOWUOUDXDSMC-UHFFFAOYSA-N | [10] |
| SMILES | CC1(C)C(=O)Nc2c(ccc(N)n2)O1 | [10] |
| Purity | ≥98% | [8] |
| Storage | 4°C, protect from light | [8] |
Role in Pharmaceutical Synthesis
6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a pivotal building block in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor.[2] Fostamatinib is an approved medication for the treatment of chronic immune thrombocytopenia (ITP).[2][11] The synthesis involves the coupling of this intermediate with a substituted pyrimidine.
Biological Context: Syk Kinase Inhibition
Fostamatinib is a prodrug that is converted in the body to its active metabolite, R406.[12] R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathway of immune cells.[1][11] By inhibiting Syk, R406 blocks the signaling cascade that leads to the destruction of platelets by the immune system in patients with ITP.[11]
Experimental Protocols
General Synthesis of 1,4-Oxazinone Precursors
While a specific protocol for 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one is not detailed in the provided search results, a general method for preparing 1,4-oxazin-2-one intermediates involves the reaction of acetylene dicarboxylate and β-amino alcohol precursors.[13] These oxazinones can then be utilized in tandem cycloaddition/cycloreversion reactions to yield substituted pyridine products.[13]
Synthesis of Fostamatinib using the Key Intermediate
The synthesis of Fostamatinib from 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one involves a multi-step process. A reported large-scale synthetic route by Rigel Pharmaceuticals outlines the key transformations.[1]
-
Chlorination and Substitution: A pyrimidine starting material is chlorinated using POCl₃ at a high temperature. Upon cooling, a regioselective monosubstitution with an aminopyridine occurs to yield an intermediate pyrimidine.[1]
-
Coupling with the Key Intermediate: The resulting chloropyrimidine is then substituted with 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This reaction typically requires heating in a solvent such as aqueous N-methyl-2-pyrrolidone (NMP).[1]
-
Installation of the Phosphate Side Chain: The phosphate side chain, which is characteristic of Fostamatinib being a prodrug, is installed via alkylation under primary conditions.[1]
-
Final Steps and Isolation: The final steps involve the conversion to a solvate to enable purification, followed by reaction with triethylamine and sodium 2-ethylhexanoate to yield Fostamatinib, which can be isolated as a hexahydrate.[1]
Conclusion
The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a valuable structural motif in medicinal chemistry. While the parent compound is a subject of basic chemical interest, its 6-amino derivative has proven to be a critical intermediate in the development of targeted therapies. The successful synthesis of the Syk kinase inhibitor Fostamatinib highlights the importance of this class of compounds and underscores the potential for the development of further novel therapeutics based on the pyrido[3,2-b]oxazinone core. The information and protocols outlined in this guide provide a foundational resource for researchers and professionals engaged in the field of drug discovery and development.
References
- 1. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [oakwoodchemical.com]
- 4. echemi.com [echemi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nbinno.com [nbinno.com]
- 8. chemscene.com [chemscene.com]
- 9. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one suppliers & manufacturers in China [m.chemicalbook.com]
- 10. GSRS [precision.fda.gov]
- 11. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS No: 20348-21-4). This heterocyclic molecule serves as a valuable building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical characteristics is essential for its effective application in the synthesis of novel therapeutic agents.
Chemical Identity and Structure
-
Systematic Name: 2,2-dimethyl-2H-pyrido[3,2-b][1]oxazin-3(4H)-one
-
CAS Number: 20348-21-4[2]
-
Chemical Structure:
Physicochemical Data
The following tables summarize the key physicochemical properties of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. These parameters are critical for predicting its behavior in various chemical and biological systems.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 178.19 g/mol | [2][3] |
| Density | 1.176 g/cm³ | [2] |
| Boiling Point | 352.5 °C at 760 mmHg | [2] |
| Flash Point | 167 °C | [2] |
| Refractive Index | 1.524 | [2] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Reference |
| Solubility | 36 g/L (25 °C) | [4] |
| Predicted pKa | 11.13 ± 0.40 | [4] |
| XLogP3 | 1.32910 | [2] |
| Polar Surface Area (PSA) | 51.22 Ų | [2] |
Experimental Protocols
The melting point of a solid organic compound is a crucial indicator of its purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[5]
-
Solubility is determined by observing the extent to which a compound dissolves in a specific solvent.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A pre-weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specified temperature (e.g., 25 °C).
-
The mixture is agitated vigorously using a vortex mixer for a set period.
-
The mixture is allowed to stand, and visual inspection is used to determine if the solid has completely dissolved.
-
If the compound dissolves, incremental amounts are added until saturation is reached. The solubility is then expressed in terms of mass per unit volume (e.g., g/L).[6][7]
-
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.
-
Apparatus: Separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is placed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]
-
Role in Drug Discovery and Development
2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a key intermediate in the synthesis of various pharmaceutical agents. Its rigid, heterocyclic scaffold is a desirable feature in the design of molecules that can interact with specific biological targets.
Caption: Role of the title compound in a drug discovery workflow.
This diagram illustrates the progression from the starting intermediate, through chemical modification and screening, to the identification and development of a new drug candidate. The physicochemical properties outlined in this guide are fundamental to each stage of this process, from predicting solubility during synthesis and screening to understanding potential absorption and distribution characteristics in later-stage development.
References
- 1. pennwest.edu [pennwest.edu]
- 2. echemi.com [echemi.com]
- 3. 2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one [oakwoodchemical.com]
- 4. Page loading... [guidechem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Molecular Structure of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and available data for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. Due to the limited publicly available experimental data for this specific compound, this guide also includes information on the closely related and extensively studied derivative, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, which is a key intermediate in pharmaceutical synthesis.
Core Compound: 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound with a fused pyridine and oxazine ring system. While it is commercially available, in-depth spectroscopic and experimental data are not widely published in scientific literature.
Molecular Structure
The molecular structure of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is characterized by a pyrido[3,2-b][1][2]oxazine core. The "2,2-dimethyl" designation indicates the presence of two methyl groups attached to the C2 position of the oxazine ring. The "(4H)-one" suffix signifies a ketone group at the C3 position and a hydrogen atom at the N4 position.
Caption: Molecular structure of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Physicochemical Data
The following table summarizes the available physicochemical data for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. It is important to note that much of this data is predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 20348-21-4 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| InChIKey | DMLNXUUGRSBBBR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1(C)OC2=NC=CC=C2N(C1=O) | [1] |
| XLogP3 | 1.3 | [1] |
| Density (predicted) | 1.176 g/cm³ | [1] |
| Boiling Point (predicted) | 352.5 °C at 760 mmHg | [1] |
| Flash Point (predicted) | 167 °C | [1] |
| Refractive Index (predicted) | 1.524 | [1] |
Experimental Protocols
Related Compound of Interest: 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The 6-amino derivative of the target compound is a well-documented and crucial intermediate in the synthesis of Fostamatinib, a tyrosine kinase inhibitor. Its availability and the body of research surrounding it make it a compound of significant interest to drug development professionals.
Molecular Structure and Physicochemical Data
The addition of an amino group at the C6 position of the pyridine ring distinguishes this molecule from the parent compound.
| Property | Value | Source |
| CAS Number | 1002726-62-6 | [2][3][4] |
| Molecular Formula | C₉H₁₁N₃O₂ | [4][5] |
| Molecular Weight | 193.20 g/mol | [4][5] |
| InChIKey | HSYOWUOUDXDSMC-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC1(C)OC2=C(N(C1=O)C=C(N)C=N2) | [5] |
Role in Drug Development
6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one serves as a key building block in the synthesis of Fostamatinib. Fostamatinib is an FDA-approved drug for the treatment of chronic immune thrombocytopenia (ITP). The synthesis of such kinase inhibitors often involves multi-step processes where the purity and characterization of intermediates like this are critical.
Signaling Pathways and Experimental Workflows
There is no information available in the reviewed search results regarding specific signaling pathways modulated by 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. For the 6-amino derivative, its relevance is established through its role in the synthesis of Fostamatinib, which targets spleen tyrosine kinase (Syk), a key component in the cellular signaling of the adaptive immune system.
Detailed experimental workflows for the synthesis or analysis of the parent compound are not available. The synthesis of the 6-amino derivative is part of the proprietary manufacturing process for Fostamatinib and is not detailed in the provided results.
Conclusion
2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a defined chemical entity with basic predicted physicochemical properties available. However, a comprehensive understanding of its molecular structure and reactivity is hampered by the lack of published in-depth experimental data, such as NMR, IR, and mass spectrometry, as well as detailed synthetic protocols.
For researchers and professionals in drug development, the closely related 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one represents a more extensively documented compound of significant pharmaceutical importance. Its role as a key intermediate for the kinase inhibitor Fostamatinib highlights the utility of the pyrido[3,2-b]oxazine scaffold in medicinal chemistry. Further research into the parent compound and its derivatives could unveil novel biological activities and applications.
References
An In-Depth Technical Guide to 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS 1002726-62-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key chemical intermediate in the synthesis of advanced pharmaceuticals. This document details its chemical and physical properties, outlines its critical role in the production of the spleen tyrosine kinase (Syk) inhibitor Fostamatinib, and provides an illustrative synthetic protocol. Furthermore, this guide describes the mechanism of action of Fostamatinib, highlighting the signaling pathways involved, and includes workflow diagrams to visually represent the synthetic and mechanistic aspects. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4][5][6][7] Its molecular structure, featuring a pyridooxazinone core, makes it a valuable building block for the synthesis of complex bioactive molecules.[5] Notably, this compound serves as a crucial intermediate in the manufacturing of Fostamatinib, a drug approved for the treatment of chronic immune thrombocytopenia (ITP).[2][4][6] Fostamatinib is a first-in-class oral spleen tyrosine kinase (Syk) inhibitor, and its synthesis relies on the availability of high-purity 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.[1] This guide will delve into the technical details of this important intermediate, providing valuable information for researchers and developers in the pharmaceutical industry.
Physicochemical Properties
A summary of the known physicochemical properties of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 1002726-62-6 | [1][2][3][4][5][7][8][9][10][11] |
| Molecular Formula | C₉H₁₁N₃O₂ | [5][8][10] |
| Molecular Weight | 193.20 g/mol | [8][10] |
| Boiling Point | 420.336 °C at 760 mmHg | [1] |
| Flash Point | 208.012 °C | [1] |
| Density | 1.256 g/cm³ | [1] |
| pKa | 10.79 ± 0.40 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1][8] |
| Purity | ≥98% (as offered by suppliers) | [7][8][10] |
Role in the Synthesis of Fostamatinib
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a pivotal intermediate in the multi-step synthesis of Fostamatinib.[1][2][4][6] Fostamatinib is a prodrug that is rapidly converted in vivo to its active metabolite, R406, which is a potent inhibitor of spleen tyrosine kinase (Syk).[12][13] The synthesis of Fostamatinib involves the coupling of the 6-amino group of the pyridoxazinone core with a substituted pyrimidine moiety.[1]
Illustrative Synthetic Scheme
The general synthetic workflow for the production of Fostamatinib, highlighting the central role of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, is depicted below.
References
- 1. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fostamatinib synthesis - chemicalbook [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one suppliers & manufacturers in China [m.chemicalbook.com]
- 8. GSRS [precision.fda.gov]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-depth Technical Guide to the Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, with CAS number 1002726-62-6, is a critical heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds.[3] Its primary significance lies in its role as a key building block for Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia.[3] This technical guide provides a comprehensive overview of the plausible synthetic pathway for this compound, based on established principles of organic chemistry and publicly available information. While specific, detailed industrial synthesis protocols are often proprietary, this document outlines a scientifically sound and detailed theoretical approach to its preparation.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1002726-62-6 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₁N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 193.20 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid | General chemical supplier data |
| Purity | ≥98% (typical for commercial grades) | --INVALID-LINK-- |
| Storage | 4°C, protect from light | --INVALID-LINK-- |
Proposed Synthesis Pathway
The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one can be logically approached through a two-step process starting from 2,6-diamino-3-hydroxypyridine. This pathway involves an initial acylation followed by an intramolecular cyclization.
Detailed Experimental Protocols
Disclaimer: The following experimental protocols are representative examples based on standard organic synthesis methodologies and have not been directly extracted from a published, peer-reviewed source for this specific molecule. These should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of N-(2,6-diamino-3-hydroxypyridin-3-yl)-2-bromo-2-methylpropanamide (Intermediate Amide)
Objective: To acylate the hydroxyl group of 2,6-diamino-3-hydroxypyridine with 2-bromo-2-methylpropanoyl bromide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,6-Diamino-3-hydroxypyridine | 125.13 | 10.0 g | 0.08 |
| 2-Bromo-2-methylpropanoyl bromide | 229.90 | 18.4 g | 0.08 |
| Pyridine | 79.10 | 6.3 g | 0.08 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a stirred solution of 2,6-diamino-3-hydroxypyridine (10.0 g, 0.08 mol) and pyridine (6.3 g, 0.08 mol) in dichloromethane (200 mL) at 0 °C, a solution of 2-bromo-2-methylpropanoyl bromide (18.4 g, 0.08 mol) in dichloromethane (50 mL) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is washed with water (2 x 100 mL) and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the intermediate amide.
Expected Yield: 70-80%
Step 2: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Objective: To achieve intramolecular cyclization of the intermediate amide to form the desired pyridoxazinone ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Intermediate Amide | (Calculated from Step 1) | 15.0 g | (Calculated) |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | (Calculated) | (Calculated) |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (150 mL) at 0 °C, a solution of the intermediate amide (15.0 g, 1.0 equivalent) in anhydrous DMF (50 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of ice-water (200 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 80-90%
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Intermediate Amide | 2,6-Diamino-3-hydroxypyridine | 2-Bromo-2-methylpropanoyl bromide, Pyridine | DCM | 70-80 | >95 |
| 2 | Target Compound | Intermediate Amide | Sodium Hydride | DMF | 80-90 | >98 |
Conclusion
The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a crucial process for the manufacturing of important pharmaceuticals like Fostamatinib. The proposed two-step pathway, involving acylation and subsequent intramolecular cyclization, represents a viable and efficient method for its preparation. The provided experimental protocols, while representative, offer a solid foundation for laboratory-scale synthesis and further process development. Researchers and drug development professionals can utilize this information as a starting point for their own synthetic endeavors, with the understanding that optimization of reaction conditions will be necessary to achieve desired yields and purity on a larger scale.
The Pyrido[3,2-b]oxazin-3(4H)-one Core: A Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,2-b]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological significance of this core, with a particular focus on its anticancer and enzyme inhibitory properties. Detailed experimental methodologies for key biological assays and a representative synthetic protocol are presented to facilitate further research and development in this promising area. Quantitative biological data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of the subject matter.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the fusion of pyridine and oxazine rings in the pyrido[3,2-b]oxazin-3(4H)-one core gives rise to a unique chemical entity with significant therapeutic potential. The arrangement of nitrogen and oxygen atoms within this rigid, planar structure allows for specific interactions with various biological targets, leading to a broad spectrum of pharmacological effects. This guide will delve into the key biological activities of pyrido[3,2-b]oxazin-3(4H)-one derivatives, providing researchers and drug development professionals with a comprehensive resource to advance their work.
Biological Activities
Derivatives of the pyrido[3,2-b]oxazin-3(4H)-one core have demonstrated a range of biological activities, with the most prominent being anticancer and enzyme inhibitory effects.
Anticancer Activity
The pyrido[3,2-b]oxazin-3(4H)-one scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
One of the primary targets of these compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a crucial regulator of cell growth and differentiation, and its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[1] Pyrido[2,3-b][2][3]oxazine-based inhibitors have shown potent activity against EGFR, including mutant forms that confer resistance to existing therapies.[1]
The antiproliferative activity of these compounds is typically evaluated using in vitro cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.
Enzyme Inhibition
Beyond EGFR, derivatives of the pyridoxazinone core have been investigated as inhibitors of other clinically relevant enzymes. The structural features of the core allow for the design of selective inhibitors that can modulate specific signaling pathways. For instance, the related pyridazin-3(2H)-one core has been explored for its ability to inhibit a variety of enzymes, highlighting the versatility of such heterocyclic systems in drug design.[4][5]
Quantitative Biological Data
The following tables summarize the in vitro anticancer activity of representative pyrido[2,3-b][2][3]oxazine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Anticancer Activity of Pyrido[2,3-b][2][3]oxazine Derivatives against NSCLC Cell Lines [1]
| Compound | HCC827 (EGFR exon 19 deletion) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | A-549 (WT-EGFR) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | ND | ND | ND |
| 7h | ND | ND | ND |
| Osimertinib | ND | ND | ND |
ND: Not Disclosed in the provided search results.
Table 2: In Vitro Anticancer Activity of 2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives Linked to 1,2,3-triazoles against Various Cancer Cell Lines [6]
| Compound | A549 (lung) IC50 (µM) | Huh7 (liver) IC50 (µM) | MCF-7 (breast) IC50 (µM) | HCT-116 (colon) IC50 (µM) | SKOV3 (ovary) IC50 (µM) |
| 14b | 7.59 ± 0.31 | ND | ND | ND | ND |
| 14c | 18.52 ± 0.59 | ND | ND | ND | ND |
ND: Not Disclosed in the provided search results.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the evaluation of pyrido[3,2-b]oxazin-3(4H)-one derivatives.
Synthesis of the Pyrido[3,2-b]oxazin-3(4H)-one Core
A general method for the synthesis of the 2H-1,4-pyridoxazin-3(4H)-one core involves the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride.[2] The resulting intermediate can be further modified to generate a library of derivatives.
Representative Protocol:
-
Step 1: Synthesis of 2-(chloroacetylamino)pyridin-3-yl acetate. To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., anhydrous dichloromethane), an equimolar amount of triethylamine is added. The mixture is cooled to 0°C, and chloroacetyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Cyclization to form the pyrido[3,2-b]oxazin-3(4H)-one core. The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol), and a base (e.g., potassium carbonate) is added. The mixture is refluxed for several hours. After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give the crude pyrido[3,2-b]oxazin-3(4H)-one, which can be purified by recrystallization or column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[1][3][7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.[2][8][9]
Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the EGFR kinase, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: The level of substrate phosphorylation is quantified using a suitable detection method. This can be achieved using various techniques, such as ELISA with a phospho-specific antibody, or by using fluorescently labeled substrates.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[6][10][11][12]
Protocol:
-
Cell Implantation: Human cancer cells (e.g., A549 or NCI-H1975) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are then randomized into treatment and control groups. The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the biological significance of the pyrido[3,2-b]oxazin-3(4H)-one core.
Caption: EGFR signaling pathway and the inhibitory action of pyrido[3,2-b]oxazin-3(4H)-one derivatives.
Caption: A typical workflow for determining the in vitro anticancer activity using the MTT assay.
Caption: Logical progression from the core chemical structure to preclinical drug development.
Conclusion
The pyrido[3,2-b]oxazin-3(4H)-one core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents and enzyme inhibitors. This technical guide has provided a comprehensive overview of the biological significance of this core, along with detailed experimental protocols and structured data to aid researchers in their quest for new and effective drugs. The continued exploration of this chemical space is warranted and holds the promise of delivering next-generation therapies for a range of diseases.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. rsc.org [rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Synthetic Intermediate: A Technical Guide to 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and pivotal role of the chemical intermediate, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This compound has garnered significant attention in the pharmaceutical industry as a crucial building block in the synthesis of advanced therapeutic agents, most notably the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib. Fostamatinib is a prodrug that is converted to its active metabolite, R406, and is utilized in the treatment of chronic immune thrombocytopenia (ITP).[1][2][3] The discovery and development of efficient synthetic routes to this intermediate are paramount for the production of this life-altering medication.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is presented in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1002726-62-6 | [4][5][6] |
| Molecular Formula | C₉H₁₁N₃O₂ | [7] |
| Molecular Weight | 193.20 g/mol | [7] |
| Appearance | Solid | [7] |
| Boiling Point | 420.336 °C at 760 mmHg | [7] |
| Flash Point | 208.012 °C | [7] |
| Density | 1.256 g/cm³ | [7] |
| pKa | 10.79 ± 0.40 (Predicted) | [7] |
Synthesis Protocol: A Two-Step Approach
The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a multi-step process that begins with the preparation of a substituted hydroxypyridine precursor, followed by a cyclization reaction to form the desired oxazinone ring. The following protocols are based on established synthetic routes for analogous compounds and information gleaned from the patent literature concerning the synthesis of Fostamatinib.
Step 1: Synthesis of 2-amino-3-hydroxy-6-(1-hydroxy-1-methylethyl)pyridine
The initial step involves the synthesis of the key pyridine intermediate. While specific details for this exact compound are proprietary, a general and analogous method involves the reduction of a corresponding nitropyridine.
Experimental Protocol:
-
Reaction Setup: A solution of 2-nitro-3-hydroxy-6-(1-hydroxy-1-methylethyl)pyridine (1 equivalent) is dissolved in a suitable solvent such as methanol.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 2-amino-3-hydroxy-6-(1-hydroxy-1-methylethyl)pyridine, which can be used in the next step with or without further purification.[8][9]
Step 2: Cyclization to form 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
The final step involves the formation of the oxazinone ring through a cyclization reaction.
Experimental Protocol:
-
Reaction Setup: The crude 2-amino-3-hydroxy-6-(1-hydroxy-1-methylethyl)pyridine from the previous step is dissolved in an appropriate aprotic solvent, such as acetonitrile.
-
Reagent Addition: To this solution, chloroacetyl chloride (approximately 1.1 to 1.5 equivalents) is added dropwise at a controlled temperature, typically 0 °C to room temperature. The reaction is carried out in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the HCl generated.[10][11][12]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization.
-
Monitoring: The formation of the product is monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
References
- 1. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one suppliers & manufacturers in China [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Pyridooxazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridooxazinone derivatives represent a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to pyridazinones, a well-studied group of compounds exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of pyridooxazinone derivatives, drawing upon available data for this scaffold and its close structural analogs, the pyridazinones. The guide details experimental protocols for key biological assays, presents available quantitative data in structured tables, and visualizes relevant workflows and pathways to aid researchers in the exploration of this promising class of molecules.
Synthesis of Pyridooxazinone Derivatives
The synthesis of the pyridooxazinone core can be achieved through various synthetic routes. One common approach involves the cyclization of pyridine-based precursors. For instance, 4H-1,2-dihydro-pyrido-[2,3-d]-[1][2]-oxazin-4-one derivatives have been synthesized from niflumic acid.[3][4] Another synthetic strategy involves the reaction of N-hydroxyquinolinimide with various reagents to yield pyridooxazinone systems among other heterocyclic products.[5] Additionally, a 7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methyl-4H-pyrido[3',2':4,5]thieno[3,2-d]-[1][2]oxazin-4-one has been utilized as a starting material for the synthesis of other derivatives.[1]
Biological Screening: Methodologies and Data
The preliminary biological evaluation of novel chemical entities typically involves a battery of in vitro and in vivo assays to determine their potential therapeutic effects. This section outlines the experimental protocols for anticancer, antimicrobial, and anti-inflammatory screening relevant to pyridooxazinone and related pyridazinone derivatives, accompanied by available quantitative data.
Anticancer Activity
The cytotoxic and antiproliferative effects of new compounds are fundamental to anticancer drug discovery. The following protocols are standard for the initial in vitro screening of compounds like pyridooxazinone derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (pyridooxazinone derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazinone Derivatives | MCF-7 (Breast) | 1 - 10 | [6] |
| Pyridazinone Derivatives | SK-MEL-28 (Melanoma) | 1 - 10 | [6] |
| Pyridazinone Derivatives | A-549 (Lung) | 5.94 ± 0.58 | [1] |
| Pyridazinone Derivatives | PC-3 (Prostate) | 5.195 | [6] |
| Pyridazinone Derivatives | HCT116 (Colon) | 13.575 | [6] |
Antimicrobial Activity
The evaluation of the antimicrobial properties of new compounds is crucial in the search for novel antibiotics to combat resistant pathogens.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Specific MIC values for pyridooxazinone derivatives are limited in the available literature. However, studies on pyridazinone derivatives have demonstrated their antimicrobial potential.
| Compound Class | Microorganism | MIC (µM) | Reference |
| Pyridazinone Derivative | S. aureus (MRSA) | 4.52 | [7] |
| Pyridazinone Derivative | E. coli | 7.8 | [7] |
| Pyridazinone Derivative | A. baumannii | 3.74 | [7] |
| Pyridazinone Derivative | P. aeruginosa | 7.48 | [7] |
Anti-inflammatory Activity
The potential of compounds to modulate the inflammatory response is a key area of drug discovery. In vivo models are essential for evaluating the anti-inflammatory effects of new chemical entities.
The carrageenan-induced paw edema model is a well-established acute inflammation model used to screen for anti-inflammatory activity.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, celecoxib).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Several studies have reported the anti-inflammatory activity of pyridazinone derivatives, with some showing potent inhibition of cyclooxygenase (COX) enzymes.
| Compound Class | Assay | Result | Reference |
| Pyridazinone Derivative | COX-2 Inhibition (in vitro) | IC50 = 0.77 µM | [2] |
| Pyridazinone Derivative | Rat Paw Edema Inhibition (in vivo) | Strong anti-inflammatory effects | [2] |
| Pyridazinone Derivative | COX-2 Inhibition (in vitro) | IC50 = 0.35 µM (Celecoxib) | [2] |
| Pyrido[2,3-d]pyridazine-2,8-dione | Ear Edema Inhibition (in vivo) | 82% inhibition | [8] |
Visualization of Workflows and Pathways
Visual representations of experimental workflows and potential signaling pathways can greatly aid in understanding the screening process and the potential mechanisms of action of the compounds.
Experimental Workflow for In Vitro Biological Screening
The following diagram illustrates a typical workflow for the preliminary in vitro screening of a new chemical entity like a pyridooxazinone derivative.
Caption: A generalized workflow for the in vitro biological screening of novel compounds.
Potential Signaling Pathway: NF-κB Inhibition
Studies on pyridazinone derivatives have suggested that their anti-inflammatory effects may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a key regulator of inflammation.
References
- 1. Synthesis and antimicrobial activity of some new substituted pyrido[3',2':4,5]thieno[3,2-d]-pyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Characterization of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic organic compound. Its structural elucidation and characterization are crucial for its potential applications in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its molecular structure and purity. This guide outlines the expected spectroscopic data and provides standardized protocols for their acquisition.
Physicochemical Properties
A summary of the available physicochemical data for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| CAS Number | 20348-21-4 |
| Density | 1.176 g/cm³ |
| Boiling Point | 352.5 °C at 760 mmHg |
| Flash Point | 167 °C |
| Refractive Index | 1.524 |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one based on its structure.
3.1. Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.5 | Singlet | 6H | -C(CH₃)₂ |
| ~7.0-7.2 | Doublet of doublets | 1H | Aromatic CH |
| ~7.8-8.0 | Doublet | 1H | Aromatic CH |
| ~8.2-8.4 | Doublet | 1H | Aromatic CH |
| ~9.5-10.5 | Broad Singlet | 1H | N-H (amide) |
3.2. Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~25-30 | -C(CH₃)₂ |
| ~80-85 | -O-C(CH₃)₂ |
| ~115-145 | Aromatic/Heteroaromatic Carbons |
| ~165-170 | C=O (amide) |
3.3. Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200-3400 | Medium, Broad | N-H Stretch (amide) |
| 2950-3000 | Medium | C-H Stretch (aliphatic) |
| 1680-1720 | Strong | C=O Stretch (amide) |
| 1580-1620 | Medium | C=C and C=N Stretch (aromatic/heteroaromatic) |
| 1200-1300 | Strong | C-O-C Stretch (ether) |
3.4. Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 178 | [M]⁺, Molecular Ion |
| 163 | [M - CH₃]⁺ |
| 120 | [M - C(CH₃)₂O]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.
-
4.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[3] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.
-
4.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system.[4] For EI, the sample is often introduced via a direct insertion probe or a gas chromatography (GC) system.[5]
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound like 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Whitepaper: Physicochemical Characterization of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: The successful development of a novel pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties. This document provides a comprehensive technical guide to the methodologies for determining the aqueous solubility and chemical stability of the novel compound, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. While specific experimental data for this compound is not publicly available, this whitepaper outlines the standard experimental protocols and data presentation frameworks essential for its characterization. The following sections detail the established procedures for kinetic and thermodynamic solubility assessment, as well as stability testing under various stress conditions as mandated by international guidelines.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] Both kinetic and thermodynamic solubility assays are crucial at different stages of drug development.[2] Kinetic solubility is often assessed in early discovery to quickly screen compounds, while thermodynamic solubility provides the true equilibrium solubility, which is vital for pre-formulation and formulation development.[1][2]
Quantitative Data Summary
As experimental data for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is not available, the following tables are presented as templates for data reporting.
Table 1: Kinetic Solubility of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
| Parameter | Value |
| Test System | |
| Theoretical Concentration | 200 µM (typical) |
| Media | Phosphate Buffer (pH 7.4), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) |
| DMSO Percentage | ≤ 2% |
| Incubation Time | 2 hours and 24 hours |
| Temperature | Room Temperature or 37°C |
| Results | |
| Solubility in Phosphate Buffer (µM) | Data to be determined |
| Solubility in SGF (µM) | Data to be determined |
| Solubility in SIF (µM) | Data to be determined |
| Analytical Method | HPLC-UV/LC-MS/MS |
Table 2: Thermodynamic (Equilibrium) Solubility of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
| Parameter | Value |
| Test System | |
| pH | 1.2, 4.5, 6.8, 7.4 |
| Media | 0.1 N HCl, Acetate Buffer, Phosphate Buffer |
| Incubation Time | 48 - 72 hours |
| Temperature | 37 ± 1 °C |
| Agitation | Mechanical Shaking |
| Results | |
| Solubility at pH 1.2 (µg/mL) | Data to be determined |
| Solubility at pH 4.5 (µg/mL) | Data to be determined |
| Solubility at pH 6.8 (µg/mL) | Data to be determined |
| Solubility at pH 7.4 (µg/mL) | Data to be determined |
| Analytical Method | HPLC-UV/LC-MS/MS |
Experimental Protocols
This protocol is adapted from standard high-throughput screening methodologies.[1][2]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in dimethyl sulfoxide (DMSO).
-
Dilution: Add the DMSO stock solution to the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final theoretical concentration, ensuring the final DMSO concentration is low (e.g., ≤ 2%) to minimize its co-solvent effect.[2]
-
Incubation: Incubate the solution at room temperature or 37°C for a defined period, typically 2 to 24 hours.[2]
-
Separation: After incubation, separate any precipitate from the solution by filtration through a 96-well filter plate.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.[1] The solubility is determined by comparing the measured concentration to a calibration curve.[1]
This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.[3]
-
Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH levels over the range of 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[3]
-
Addition of Excess Compound: Add an excess amount of solid 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one to a vial containing a known volume of the buffer solution. The excess solid is necessary to ensure that equilibrium is reached between the dissolved and undissolved compound.[4]
-
Equilibration: Seal the vials and agitate them using a mechanical shaker at a constant temperature (37 ± 1 °C) for an extended period (e.g., 48-72 hours) to allow the system to reach equilibrium.[3][4]
-
Sample Withdrawal and Separation: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant and immediately separate the undissolved solid by centrifugation or filtration.[4]
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated stability-indicating analytical method, such as HPLC-UV.[4] The determined concentration represents the equilibrium solubility at that specific pH and temperature.[4]
Visualization of Solubility Workflow
Caption: General workflows for kinetic and thermodynamic solubility determination.
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5][6] These studies are governed by the International Council for Harmonisation (ICH) guidelines.[5][7]
Quantitative Data Summary
The following tables serve as templates for reporting stability data for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Table 3: Long-Term Stability Data for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
| Storage Condition | Time Point | Assay (% Initial) | Total Degradants (%) | Appearance |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 months | Data | Data | Data |
| 3 months | Data | Data | Data | |
| 6 months | Data | Data | Data | |
| 9 months | Data | Data | Data | |
| 12 months | Data | Data | Data | |
| 18 months | Data | Data | Data | |
| 24 months | Data | Data | Data |
Table 4: Accelerated Stability Data for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
| Storage Condition | Time Point | Assay (% Initial) | Total Degradants (%) | Appearance |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 months | Data | Data | Data |
| 1 month | Data | Data | Data | |
| 3 months | Data | Data | Data | |
| 6 months | Data | Data | Data |
Experimental Protocols
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.
-
Hydrolytic Stability: Expose solutions of the compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).
-
Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions to assess the contribution of thermal degradation.[8]
-
Thermal Stability: Expose the solid compound to high temperatures (e.g., 60°C, 80°C) to evaluate its stability.
-
Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
This protocol outlines the formal stability studies required for regulatory submissions, based on ICH Q1A(R2) guidelines.[6]
-
Batch Selection: Use at least three primary batches of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one manufactured by a process that simulates the final production process.[6][8]
-
Container Closure System: Package the drug substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[6]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Tests: At each time point, perform a full battery of tests including assay, purity (degradation products), appearance, and any other critical quality attributes.
Visualization of Stability Testing Logic
Caption: Logical flow of forced degradation and formal ICH stability studies.
Conclusion
The physicochemical characterization of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a foundational step in its development as a potential therapeutic agent. The experimental protocols and frameworks detailed in this whitepaper provide a robust and standardized approach to determining its solubility and stability. The systematic application of these methodologies will yield the critical data necessary to guide formulation development, predict in vivo performance, and ensure the quality and safety of the final drug product.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. who.int [who.int]
- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. snscourseware.org [snscourseware.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Key Intermediate for Fostamatinib
Application Notes and Protocols for the Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Key Intermediate for Fostamatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a crucial intermediate in the manufacture of Fostamatinib (Tavalisse®). Fostamatinib is an oral spleen tyrosine kinase (SYK) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP).[3] These protocols are intended for research and development purposes. Additionally, this document outlines the mechanism of action of Fostamatinib and provides a visual representation of its signaling pathway.
Introduction
Fostamatinib is a prodrug of the active metabolite R406, which is a potent inhibitor of spleen tyrosine kinase (SYK). SYK is a key mediator in the signaling cascade of various immune cells, and its inhibition by R406 prevents the phagocytosis of antibody-coated platelets, thereby increasing platelet counts in patients with ITP. The synthesis of Fostamatinib relies on the efficient preparation of key intermediates, one of the most critical being 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS: 1002726-62-6).[3] This heterocyclic compound serves as a scaffold for the subsequent introduction of the pharmacologically active moieties of the final drug.
This application note provides a representative, multi-step synthesis protocol for this key intermediate, along with expected quantitative data and a visualization of the synthetic workflow. Furthermore, a detailed diagram of the SYK signaling pathway is presented to illustrate the mechanism of action of Fostamatinib.
Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The following is a representative experimental protocol for the synthesis of the target intermediate. This protocol is based on established principles of organic synthesis for analogous heterocyclic systems.
Synthetic Scheme
The synthesis can be envisioned as a two-step process starting from a commercially available substituted aminopyridine. The first step involves the protection of the amino group, followed by a cyclization reaction to form the oxazinone ring. A final deprotection step yields the desired product.
Caption: Proposed synthetic workflow for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Experimental Protocols
Step 1: Protection of the Amino Group
-
Reaction: To a solution of 2,6-diamino-3-hydroxypyridine (1.0 eq) in tetrahydrofuran (THF), triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford tert-butyl (2-amino-3-hydroxypyridin-6-yl)carbamate.
Step 2: Acylation of the Hydroxyl Group
-
Reaction: The product from Step 1 (1.0 eq) is dissolved in pyridine and cooled to 0 °C. 2-bromo-2-methylpropanoyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 6 hours.
-
Work-up and Purification: The reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give tert-butyl (3-(2-bromo-2-methylpropanoyloxy)pyridin-2-yl)carbamate, which is used in the next step without further purification.
Step 3: Intramolecular Cyclization and Deprotection
-
Reaction: The crude product from Step 2 is dissolved in dimethylformamide (DMF), and potassium carbonate (2.0 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under vacuum. The residue is then dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA, 5.0 eq) is added. The solution is stirred at room temperature for 4 hours.
-
Work-up and Purification: The solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis.
| Step | Product | Starting Material (Amount) | Reagents | Yield (%) | Purity (%) (by HPLC) |
| 1 | tert-butyl (2-amino-3-hydroxypyridin-6-yl)carbamate | 2,6-diamino-3-hydroxypyridine (10 g) | Boc-anhydride, Triethylamine, THF | 85-90 | >98 |
| 2 | tert-butyl (3-(2-bromo-2-methylpropanoyloxy)pyridin-2-yl)carbamate | Product from Step 1 (10 g) | 2-bromo-2-methylpropanoyl bromide, Pyridine | 90-95 | Crude |
| 3 | 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | Product from Step 2 (10 g) | Potassium carbonate, DMF; TFA, DCM | 75-80 | >99 |
Mechanism of Action of Fostamatinib: SYK Inhibition
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine. R406 is a potent inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.
In immune thrombocytopenia (ITP), autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen and liver. This process is initiated by the binding of the antibody-coated platelets to Fc gamma receptors (FcγR) on the surface of macrophages. This binding triggers a signaling cascade that is dependent on the activation of SYK.
By competitively inhibiting the ATP binding site on the SYK catalytic domain, R406 blocks the phosphorylation of downstream signaling molecules. This disruption of the SYK-mediated signaling pathway prevents the cytoskeletal rearrangement necessary for phagocytosis, thereby inhibiting the destruction of antibody-coated platelets and leading to an increase in platelet counts.
SYK Signaling Pathway in ITP
The following diagram illustrates the SYK signaling pathway in macrophages and the inhibitory effect of Fostamatinib's active metabolite, R406.
Caption: Fostamatinib's mechanism of action via SYK inhibition in macrophages.
Conclusion
The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a critical step in the production of the SYK inhibitor Fostamatinib. The protocols and data presented in this application note provide a framework for the laboratory-scale synthesis and understanding of this key intermediate. A thorough understanding of both the synthetic pathway and the mechanism of action is invaluable for researchers and professionals involved in the development of novel therapeutics for autoimmune disorders like ITP.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The pyrido[3,2-b][1][2]oxazin-3(4H)-one ring system is a heterocyclic scaffold of interest in pharmaceutical research due to its structural similarity to other biologically active molecules. The 2,2-dimethyl substituted derivative, in particular, offers a stable and synthetically accessible core for the development of new chemical entities. The proposed synthesis leverages the nucleophilic character of 2-amino-3-hydroxypyridine to construct the oxazinone ring in a two-step process involving acylation and subsequent intramolecular cyclization.
Proposed Synthetic Pathway
The synthesis of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is proposed to proceed via the reaction of 2-amino-3-hydroxypyridine with 2-bromo-2-methylpropanoyl chloride, followed by base-mediated intramolecular cyclization.
digraph "Synthetic Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
A [label="2-amino-3-hydroxypyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2-bromo-2-methylpropanoyl\nchloride", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="N-(3-hydroxypyridin-2-yl)-2-bromo\n-2-methylpropanamide\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one\n(Target Molecule)", fillcolor="#FBBC05", fontcolor="#202124"];
A -> C [label="Acylation\n(e.g., Pyridine, DCM)"];
B -> C [style=invis];
C -> D [label="Intramolecular\nCyclization\n(e.g., NaH, DMF)"];
}
Caption: A step-by-step workflow for the proposed synthesis.
Disclaimer: This protocol is a proposed methodology based on chemical principles and related literature. Actual reaction conditions, including times, temperatures, and purification methods, may require optimization. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
References
- 1. Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one , a key intermediate in the synthesis of various pharmaceutical compounds, including the spleen tyrosine kinase (Syk) inhibitor Fostamatinib.[1][2] The protocols described herein are based on standard laboratory techniques for the purification of heterocyclic organic compounds and are intended to serve as a guide for achieving high purity suitable for subsequent synthetic steps and drug development processes. Methodologies for both recrystallization and silica gel column chromatography are presented, along with representative data for purity assessment.
Introduction
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS No: 1002726-62-6) is a heterocyclic compound of significant interest in medicinal chemistry.[3] Its structural features make it a valuable building block for the synthesis of protein kinase inhibitors.[1][2] Given its role as a critical intermediate, obtaining this compound in high purity is essential to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This application note outlines two common and effective methods for its purification: recrystallization and column chromatography.
Representative Data
The following table summarizes representative quantitative data obtained from the purification of a crude sample of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The initial crude product was synthesized and isolated as a solid. Purity was assessed by High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Appearance | Light brown solid | Off-white crystalline solid | White powder |
| Initial Mass | 5.0 g | 5.0 g | 5.0 g |
| Final Mass | - | 4.1 g | 3.8 g |
| Yield | - | 82% | 76% |
| Purity (HPLC) | 85% | >98% | >99% |
| Melting Point | Not Determined | 210-212 °C (decomposed) | 211-213 °C (decomposed) |
Experimental Protocols
General Handling and Storage
The compound should be stored at 2-8°C, protected from light.[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling the compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a suitable method for purifying solid compounds when the impurities have different solubility profiles from the desired compound.
Materials:
-
Crude 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A solvent system of ethanol and water is recommended. The compound is expected to be soluble in hot ethanol and less soluble in cold water.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of the crude product in a minimal amount of hot 95% ethanol (approximately 50-75 mL) by heating and stirring on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold deionized water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from closely related impurities.
Materials:
-
Crude 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A gradient of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) is a good starting point. The ideal eluent should provide an Rf value for the target compound of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in dichloromethane and carefully pack the chromatography column. Ensure the packing is uniform to prevent channeling.
-
Sample Loading: Dissolve the crude product (5.0 g) in a minimal amount of dichloromethane, with a few drops of methanol if necessary for solubility. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully load this dry sample onto the top of the prepared column.
-
Elution: Begin elution with pure dichloromethane, gradually increasing the polarity by adding methanol. A suggested gradient is as follows:
-
DCM (2 column volumes)
-
1% MeOH in DCM (5 column volumes)
-
2% MeOH in DCM (10 column volumes)
-
5% MeOH in DCM until the product has fully eluted.
-
-
Fraction Collection: Collect fractions of approximately 20 mL.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound as a white powder.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.
Visualization of Experimental Workflow
Caption: General experimental workflow for the purification of the target compound.
Logical Relationship of Purification Steps
Caption: Logical flow from crude to pure product via alternative purification methods.
References
Application Notes and Protocols for the Analytical Characterization of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one . This compound is a key heterocyclic scaffold and a potential intermediate in the synthesis of pharmacologically active molecules. Accurate and robust analytical characterization is crucial for quality control, stability studies, and regulatory compliance in drug development. This document outlines protocols for chromatographic and spectroscopic techniques and provides a framework for data interpretation and presentation.
Introduction
2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its derivatives are of significant interest in medicinal chemistry. Notably, the 6-amino substituted analogue of this compound is a critical intermediate in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia.[1] Given its role as a crucial building block, ensuring the identity, purity, and stability of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is paramount.
This document provides detailed protocols for the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Mass Spectrometry (MS) for molecular weight determination and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.
-
Infrared (IR) Spectroscopy for the identification of functional groups.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | - |
| Molecular Weight | 178.19 g/mol | - |
| CAS Number | 20348-21-4 | - |
| Appearance | Solid (predicted) | - |
| Boiling Point | 352.5 °C at 760 mmHg (predicted) | - |
| Flash Point | 167 °C (predicted) | - |
| Density | 1.176 g/cm³ (predicted) | - |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and for quantifying it in reaction mixtures or formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good separation of the main compound from potential impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on the specific system and conditions |
| Purity (%) | ≥ 98% (typical for pharmaceutical intermediates) |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information through fragmentation analysis.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system or for direct infusion.
-
Ionization Mode: Positive ESI is generally suitable for this class of compounds.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Presentation:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 179.0764 | To be determined |
| [M+Na]⁺ | 201.0583 | To be determined |
Expected Fragmentation: The fragmentation pattern will provide valuable structural information. Key expected fragments would arise from the cleavage of the oxazinone ring and loss of the dimethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for complete assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Data Presentation:
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.5 | s | 6H | 2 x CH₃ |
| ~7.0-8.0 | m | 3H | Aromatic-H |
| ~9.0 | s (broad) | 1H | NH |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~25 | 2 x C H₃ |
| ~80 | C (CH₃)₂ |
| ~115-150 | Aromatic C |
| ~165 | C =O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Medium, Broad | N-H Stretch |
| ~2900-3000 | Medium | C-H Stretch (aliphatic) |
| ~1680-1720 | Strong | C=O Stretch (lactone) |
| ~1550-1650 | Medium-Strong | C=N and C=C Stretch (aromatic) |
| ~1100-1300 | Strong | C-O Stretch |
Signaling Pathway and Biological Context
As previously mentioned, a derivative of this compound is an intermediate for Fostamatinib, a Syk inhibitor. The Syk signaling pathway is crucial in the context of immune response and inflammation.
Syk Signaling Pathway in B-cells:
Caption: Syk Signaling Pathway Inhibition by Fostamatinib.
Experimental Workflows
General Analytical Workflow for Characterization:
Caption: General workflow for the analytical characterization.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for its use in research and drug development. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity determination, and structural elucidation.
References
Applications of Pyridooxazinone Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridooxazinone derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of a pyridine and an oxazinone ring creates a scaffold that is amenable to various chemical modifications, allowing for the fine-tuning of its biological properties. These derivatives have shown promise as anticancer and antimicrobial agents, attributed to their ability to interact with various biological targets. This document provides an overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Applications
Pyridooxazinone and its analogs have demonstrated notable efficacy against several cancer cell lines. A primary mechanism of their anticancer action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the EGFR/HER2 pathway.
Quantitative Data: In Vitro Anticancer Activity
The anticancer potential of pyridooxazinone and related derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported in vitro anticancer activity of representative compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11d (a pyrido[3,2-d][1][2][3]triazine derivative) | MVECs (Human Microvascular Endothelial Cells) | - | PTK787 | Less active than 11d |
| 12b (an imidazo[1,2-a]pyridine derivative) | Hep-2 | 11 | Doxorubicin | - |
| HepG2 | 13 | Doxorubicin | - | |
| MCF-7 | 11 | Doxorubicin | - | |
| A375 | 11 | Doxorubicin | - | |
| Compound 52 (a pyrido[2,3-d]pyrimidinone derivative) | HepG-2 | 0.3 | Doxorubicin | >0.3 |
| Compound 55 (a pyrido[2,3-d]pyrimidinone derivative) | HepG-2 | 0.3 | Doxorubicin | >0.3 |
| Compound 59 (a pyrido[2,3-d]pyrimidinone derivative) | HepG-2 | 0.6 | Doxorubicin | ~0.6 |
Note: Data for structurally related compounds are included to illustrate the potential of the broader class of pyridine-fused heterocyclic systems.
Signaling Pathway Inhibition: EGFR/HER2 Pathway
Many pyridooxazinone and related heterocyclic compounds exert their anticancer effects by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression or mutation of these receptors is a hallmark of various cancers.[1] Inhibition of EGFR and HER2 disrupts downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[1]
Experimental Protocols
This protocol describes a general method for the synthesis of the pyrido[2,3-d][1][3]oxazin-4-one scaffold, based on procedures reported in the literature.[4]
Materials:
-
Substituted 2-aminonicotinic acid
-
Acetic anhydride
-
Anhydrous pyridine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
To a solution of substituted 2-aminonicotinic acid (1 equivalent) in anhydrous pyridine in a round-bottom flask, add acetic anhydride (2-3 equivalents) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled reaction mixture into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the desired 4H-pyrido[2,3-d][1][3]oxazin-4-one derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well flat-bottom microplates
-
Pyridooxazinone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells in complete medium until they reach 70-80% confluency.
-
Trypsinize the cells, perform a cell count, and dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridooxazinone derivative in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle pipetting to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
-
Antimicrobial Applications
Certain derivatives of the broader oxazine class have shown promising activity against various bacterial and fungal strains. The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC).
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the reported MIC values for some heterocyclic compounds, illustrating the potential for this class of molecules in antimicrobial drug discovery.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Pyrazoline Derivative 22 | E. faecalis | 32 | Ampicillin | - |
| Pyrazoline Derivative 24 | E. faecalis | 32 | Ampicillin | - |
| Pyrazoline Derivative 5 | C. albicans | 64 | Fluconazole | - |
| Indazole Derivative 9 | S. aureus (MDR) | 4 | Vancomycin | - |
| E. faecalis (MDR) | 4 | Vancomycin | - |
Note: Data for structurally related pyrazoline and indazole derivatives are presented to highlight the antimicrobial potential within nitrogen-containing heterocycles.
Experimental Protocols
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][5][6]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well round-bottom microplates
-
Pyridooxazinone derivative stock solution (in DMSO)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35-37°C)
-
Spectrophotometer or nephelometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions in Microplate:
-
Add 100 µL of sterile broth to all wells of a 96-well microplate.
-
Add 100 µL of the pyridooxazinone stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a positive control (inoculum without compound), and the twelfth well as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to wells 1 through 11. Do not add inoculum to the negative control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The positive control should show turbidity, and the negative control should be clear.
-
Conclusion
Pyridooxazinone derivatives and their structural analogs are a versatile class of compounds with significant potential in medicinal chemistry. Their demonstrated anticancer and antimicrobial activities, coupled with the amenability of their scaffold to chemical modification, make them attractive candidates for further drug discovery and development efforts. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the therapeutic applications of this promising class of heterocyclic compounds.
References
- 1. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: The Role of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in the Synthesis of Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a pivotal heterocyclic intermediate in the synthesis of a new class of protein kinase inhibitors.[1][2][3][4][5] Its unique structural framework serves as a versatile scaffold for the development of targeted therapies, most notably in the field of immunology and oncology.[3] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of protein kinase inhibitors, with a specific focus on inhibitors of Spleen Tyrosine Kinase (Syk).
The most prominent example of a drug synthesized from this intermediate is Fostamatinib (commercially known as Tavalisse®), a prodrug whose active metabolite, R406, is a potent Syk inhibitor.[1][6][7] Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers.[8][9][10]
Data Presentation
The active metabolite of Fostamatinib, R406, has been extensively characterized for its inhibitory activity against Syk and other kinases. The following tables summarize the key quantitative data for R406.
Table 1: In Vitro and Cellular Activity of R406
| Parameter | Value | Assay System | Reference |
| Syk IC50 | 41 nM | Cell-free assay | [11][12][13] |
| Syk Ki | 30 nM | ATP-competitive binding assay | [12][13][14] |
| FLT3 IC50 | ~205 nM (5-fold less potent than Syk) | Cell-free assay | [11][12] |
| Ret IC50 | 5 nM | In vitro kinase assay | [15] |
| Cellular Syk Inhibition EC50 | 33 - 171 nM | Various cell-based assays | [11] |
| Anti-IgE-mediated CHMC degranulation EC50 | 56 nM | Cell-based assay | [12] |
| DLBCL Cell Proliferation EC50 | 0.8 - 8.1 µM | Cell-based assay | [11] |
| Human Basophil Activation IC50 (ex vivo) | 1.06 µM | Flow cytometry-based assay | [15] |
Table 2: Kinome Scan Data for R406 - Selectivity Profile
A comprehensive kinome scan of R406 revealed its activity against a range of kinases at a concentration of 10 µM. While Syk is the primary target, R406 exhibits off-target activity against other kinases, which may contribute to both its therapeutic effects and potential side effects. The data below is a summary from a broad kinase panel screening.
| Kinase Target | % Inhibition at 10 µM | Reference |
| Syk | >99% | [16] |
| KDR (VEGFR2) | High | [17] |
| Flt3 | High | [15] |
| Ret | High | [15] |
| JAK family kinases | Moderate | |
| LCK | Moderate | |
| 197 out of 387 kinases tested | ≥80% | [16] |
Experimental Protocols
Protocol 1: Synthesis of N4-(2,2-dimethyl-3-oxo-4H-pyrido[8][16]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine (R406) from 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol describes a key step in the synthesis of R406, the active metabolite of Fostamatinib, starting from the title compound. This synthesis is based on procedures described in the patent literature.
Materials:
-
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
2-chloro-5-fluoro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or K2CO3)
-
Anhydrous, inert solvent (e.g., dioxane or toluene)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1 equivalent) and 2-chloro-5-fluoro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine (1.1 equivalents) in an anhydrous, inert solvent, add the base (2 equivalents).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) and the ligand (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, R406.
-
Characterize the final product by standard analytical methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Syk Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a method for determining the in vitro inhibitory activity of compounds against Syk kinase using HTRF technology.[8][9][16]
Materials:
-
Recombinant human Syk kinase
-
Biotinylated peptide substrate (e.g., KinEASE TK substrate-biotin)[8]
-
ATP
-
Test compounds (dissolved in DMSO)
-
HTRF Kinase Buffer
-
HTRF Detection Reagents:
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
-
384-well low volume plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in HTRF Kinase Buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 2 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 4 µL of Syk kinase solution (e.g., 1.36 nM final concentration) to each well.[9]
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate (e.g., 0.1 µM final concentration) and ATP (at a concentration close to its Km for Syk) to each well.[9]
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the HTRF detection mixture (containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in HTRF detection buffer) to each well.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 3: Cell-Based Syk Inhibition Assay (Phospho-Syk ELISA)
This protocol describes a cell-based assay to measure the inhibition of Syk phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing Syk (e.g., human B-cell lymphoma line Ramos)[11]
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM antibody for B-cells)
-
Test compounds (dissolved in DMSO)
-
Lysis buffer
-
Phospho-Syk (Tyr525/526) ELISA kit
-
Plate reader for ELISA
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with the appropriate agonist (e.g., anti-IgM) for a predetermined time (e.g., 15-30 minutes) to induce Syk phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes with occasional shaking.
-
-
ELISA:
-
Perform the Phospho-Syk (Tyr525/526) ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates to the antibody-coated wells.
-
Incubating to allow for the capture of phosphorylated Syk.
-
Washing the wells.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric or chemiluminescent signal.
-
-
-
Data Acquisition: Read the absorbance or luminescence on a microplate reader.
-
Data Analysis:
-
Normalize the signal of the treated wells to the stimulated and unstimulated controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Caption: Syk Signaling Pathway and Inhibition by R406.
Caption: Workflow for Synthesis and Evaluation of Kinase Inhibitors.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. onclive.com [onclive.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. youtube.com [youtube.com]
- 12. vghtc.gov.tw [vghtc.gov.tw]
- 13. promega.com [promega.com]
- 14. Development of a HTRF kinase assay for determination of Syk activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity [benthamopen.com]
Application Notes and Protocols for Coupling Reactions with 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for common coupling reactions involving the key pharmaceutical intermediate, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6). This versatile building block is integral to the synthesis of various protein kinase inhibitors, including the FDA-approved drug Fostamatinib.[1] The protocols outlined below are based on established methodologies for similar heterocyclic amines and serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Overview of Coupling Reactions
The primary reactive site for coupling reactions on 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is the C6-amino group. This nucleophilic amine can readily participate in various bond-forming reactions, most notably C-N cross-coupling reactions to form aryl amines and amide bond formation with carboxylic acids.
Two of the most pertinent and widely utilized coupling reactions for this substrate are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of a carbon-nitrogen (C-N) bond between the amino group of the pyridoxazinone and an aryl halide or triflate.[2][3] This reaction is fundamental for synthesizing N-aryl derivatives.
-
Amide Bond Formation: The reaction of the amino group with a carboxylic acid or its activated derivative to form an amide linkage. This is a cornerstone reaction in the synthesis of a vast array of pharmaceutical compounds.
Experimental Protocols
Protocol 1: Buchwald-Hartwig C-N Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Materials and Reagents:
-
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Aryl halide (e.g., aryl bromide, aryl iodide) or aryl triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(arylamino)-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Quantitative Data (Representative Examples from Analogous Systems):
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 12 | 85-95 |
| 2 | 3-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 70-85 |
| 3 | 4-Trifluoromethylphenyl bromide | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOt-Bu | Toluene | 100 | 10 | 75-90 |
Protocol 2: Amide Bond Formation
This protocol outlines a general procedure for the coupling of a carboxylic acid with 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one using a standard peptide coupling reagent.
Reaction Scheme:
Caption: General scheme for amide bond formation.
Materials and Reagents:
-
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Carboxylic acid
-
Coupling reagent (e.g., HATU, HBTU, DCC, COMU)[5]
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq.) and the coupling reagent (1.2 eq.) in the anhydrous solvent in a reaction vessel.
-
Add the organic base (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]oxazin-6-yl)amide.
Quantitative Data (Representative Examples from Analogous Systems):
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | RT | 6 | 80-95 |
| 2 | Acetic Acid | DCC | DMAP | DCM | RT | 8 | 75-90 |
| 3 | 4-Chlorobenzoic Acid | COMU | DIPEA | DMF | RT | 4 | 85-98 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Amide Bond Formation.
Disclaimer: These protocols provide general guidance. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve optimal results. It is recommended to perform small-scale test reactions to determine the ideal conditions for each specific coupling reaction. Always follow appropriate laboratory safety procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
Application Notes and Protocols for Developing Novel Therapeutics Using the Pyridooxazinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel therapeutics based on the pyridooxazinone scaffold. This document outlines synthetic methodologies, in vitro and in vivo biological evaluation protocols, and data presentation guidelines for promising anticancer and anti-inflammatory agents derived from this versatile heterocyclic system.
Introduction to the Pyridooxazinone Scaffold
The pyridooxazinone core structure and its related analogs, such as pyridophenoxazinones and pyrido[2,3-d]pyridazin-diones, have emerged as privileged scaffolds in medicinal chemistry. These structures offer a rigid framework with diverse points for chemical modification, enabling the fine-tuning of pharmacological properties. Derivatives of this scaffold have shown significant potential as inhibitors of key biological targets, including Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase (COX) enzymes, making them attractive candidates for the development of novel anticancer and anti-inflammatory therapies.
Therapeutic Applications and Lead Compounds
Anticancer Therapeutics: EGFR Kinase Inhibitors
Several pyridooxazinone-based compounds have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC).
-
Pyrido[2,3-b][1][2]oxazine Derivatives: Compound 7f has shown significant potency against both wild-type and mutant EGFR.[1][3]
-
Pyrimido[4,5-d][1][4]oxazin-2-one Derivatives: Compound 20a has been identified as a potent and selective inhibitor of the EGFRL858R/T790M double mutant.[5]
-
5H-Pyrido[3,2-a]phenoxazin-5-one: This compound has exhibited potent antiproliferative activity against a range of human cancer cell lines.[1][6]
| Compound Class | Lead Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-b][1][2]oxazine | 7f | HCC827 (EGFR exon 19 del) | 0.09 | [1][3] |
| H1975 (EGFR L858R/T790M) | 0.89 | [1][3] | ||
| A549 (WT-EGFR) | 1.10 | [1][3] | ||
| Pyrimido[4,5-d][1][4]oxazin-2-one | 20a | H1975 (EGFR L858R/T790M) | - | [5] |
| 5H-Pyrido[3,2-a]phenoxazin-5-one | 5 | Various Cancer Cell Lines | Submicromolar | [1][6] |
Anti-inflammatory Therapeutics: COX-1/COX-2 Inhibitors
Derivatives of the pyrido[2,3-d]pyridazine-2,8-dione scaffold have been identified as potent dual inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade.
-
Pyrido[2,3-d]pyridazine-2,8-dione Derivative: Compound 7c has demonstrated significant in vivo anti-inflammatory activity and balanced in vitro inhibition of COX-1 and COX-2.[4][7][8]
| Compound Class | Lead Compound | In Vivo Anti-inflammatory Activity (Ear Edema Inhibition) | In Vitro COX-1 Inhibition (%) | In Vitro COX-2 Inhibition (%) | Reference |
| Pyrido[2,3-d]pyridazine-2,8-dione | 7c | 82% | Similar to COX-2 | Similar to COX-1 | [4][7][8] |
Experimental Protocols
Synthesis Protocols
This protocol describes a metal(II)-assisted synthesis.
-
Reaction Setup: In a suitable reaction vessel, combine quinolin-5,8-dione and the appropriate aminophenol derivative.
-
Solvent and Catalyst: Add a suitable solvent and a metal(II) salt (e.g., copper(II) acetate) as a catalyst.
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and washing. Purify the crude product by column chromatography on silica gel to obtain the desired 5H-pyrido[3,2-a]phenoxazin-5-one.
-
Preparation of 2-Pyridone Substrates: Synthesize polyfunctionalized 2-pyridone substrates from the reaction of β-enamino diketones with active methylene reagents like malononitrile or ethyl cyanoacetate.
-
Cyclocondensation: React the 2-pyridone substrates with hydrazine monohydrate in a mixture of ethanol and acetonitrile (1:1 v/v).
-
Reaction Conditions: Reflux the reaction mixture for 6-16 hours.
-
Purification: After cooling, the desired 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones are typically obtained in good to excellent yields. Further purification can be achieved by recrystallization.
In Vitro Biological Assays
This colorimetric assay assesses cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975, HCC827) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridooxazinone test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This assay measures the direct inhibitory effect of compounds on EGFR kinase activity.
-
Reagents: Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay).
-
Reaction Setup: In a 384-well plate, add the recombinant human EGFR enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the pyridooxazinone test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
This assay determines the inhibitory activity of compounds against COX isoenzymes.
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and the respective COX enzyme.
-
Inhibitor Addition: Add the pyridooxazinone test compound at various concentrations and pre-incubate.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Detection: Measure the peroxidase activity by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 and determine the IC50 values. The selectivity index (COX-2 IC50 / COX-1 IC50) can then be calculated.
In Vivo Biological Assays
This protocol evaluates the in vivo antitumor activity of lead compounds.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H1975) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and vehicle control orally or via intraperitoneal injection daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by pyridooxazinone derivatives.
Caption: EGFR signaling pathway and the inhibitory action of pyridooxazinone derivatives.
Experimental Workflows
The following diagrams outline the workflows for key experimental procedures.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the in vivo xenograft efficacy study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor agents. 1. Synthesis, biological evaluation, and molecular modeling of 5H-pyrido[3,2-a]phenoxazin-5-one, a compound with potent antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Large-Scale Production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key intermediate in the manufacture of the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib. The provided methodologies are intended to support researchers, scientists, and drug development professionals in the efficient and scalable production of this critical pharmaceutical building block. This document includes detailed experimental procedures, data on expected yields and purity, and diagrams illustrating the synthetic workflow and the relevant biological signaling pathway.
Introduction
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS No. 1002726-62-6) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary application lies in its role as a crucial starting material for the synthesis of Fostamatinib, a medication approved for the treatment of chronic immune thrombocytopenia (ITP). Fostamatinib functions by inhibiting spleen tyrosine kinase (Syk), a key enzyme in the signaling cascade that leads to the destruction of platelets in ITP. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the overall drug manufacturing process.
This document outlines a robust and reproducible two-step synthetic protocol for the large-scale production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, commencing from commercially available starting materials.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 193.20 g/mol |
| CAS Number | 1002726-62-6 |
| Appearance | Off-white to pale yellow solid |
| Purity (typical) | ≥98% |
| Storage Conditions | 2-8°C, protect from light |
Large-Scale Synthesis Protocol
The large-scale synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a two-step process that begins with the reaction of 2-amino-3-hydroxypyridine with ethyl 2-bromo-2-methylpropanoate, followed by an intramolecular cyclization.
Step 1: Synthesis of ethyl 2-((2-amino-3-pyridinyl)oxy)-2-methylpropanoate
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-hydroxypyridine | 110.11 | 10.0 kg | 90.8 mol |
| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 19.5 kg | 100.0 mol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 18.8 kg | 136.0 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 L | - |
Experimental Protocol:
-
To a 200 L jacketed glass reactor, charge 100 L of N,N-Dimethylformamide (DMF).
-
Add 10.0 kg (90.8 mol) of 2-amino-3-hydroxypyridine to the reactor.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add 18.8 kg (136.0 mol) of potassium carbonate to the solution.
-
Heat the reaction mixture to 60-65°C.
-
Slowly add 19.5 kg (100.0 mol) of ethyl 2-bromo-2-methylpropanoate to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 60-65°C.
-
After the addition is complete, continue to stir the mixture at 60-65°C for 12-16 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 200 L of water.
-
Extract the product with ethyl acetate (3 x 50 L).
-
Combine the organic layers and wash with brine (2 x 50 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Quantitative Data (Step 1):
| Parameter | Value |
| Typical Yield | 85-90% |
| Purity (by HPLC) | >95% |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 60-65°C |
Step 2: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-((2-amino-3-pyridinyl)oxy)-2-methylpropanoate | 224.26 | 18.0 kg | 80.3 mol |
| Sodium Ethoxide (NaOEt) | 68.05 | 6.5 kg | 95.5 mol |
| Ethanol (EtOH) | 46.07 | 100 L | - |
Experimental Protocol:
-
To a 200 L jacketed glass reactor, charge 100 L of ethanol.
-
Add 18.0 kg (80.3 mol) of ethyl 2-((2-amino-3-pyridinyl)oxy)-2-methylpropanoate from Step 1.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Slowly add 6.5 kg (95.5 mol) of sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0-5°C.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol (2 x 20 L).
-
Dry the product under vacuum at 50°C to a constant weight.
Quantitative Data (Step 2):
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | ~78°C (Reflux) |
Experimental Workflows and Signaling Pathways
Synthesis Workflow
The following diagram illustrates the overall workflow for the large-scale production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: Synthesis workflow for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Fostamatinib and the Syk Signaling Pathway
Fostamatinib is a prodrug that is converted to its active metabolite, R406, which inhibits the spleen tyrosine kinase (Syk). In immune thrombocytopenia (ITP), autoantibodies bind to platelets, leading to their destruction by macrophages via Fcγ receptor (FcγR) mediated phagocytosis. Syk is a critical component of the FcγR signaling pathway. Inhibition of Syk by R406 blocks this pathway, thereby reducing platelet destruction.
The following diagram illustrates the simplified Syk signaling pathway and the mechanism of action of Fostamatinib.
Caption: Simplified Syk signaling pathway and Fostamatinib's mechanism of action.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the large-scale production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The described synthetic route is efficient, scalable, and yields a high-purity product suitable for use in the synthesis of Fostamatinib and other related pharmaceutical compounds. The provided diagrams offer a clear visualization of the chemical workflow and the biological context of this important intermediate. These notes are intended to be a valuable resource for professionals in the field of pharmaceutical development and manufacturing.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This compound is a critical intermediate in the production of Fostamatinib, a therapeutic agent for chronic immune thrombocytopenia, and other protein kinase inhibitors.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges during the synthesis of heterocyclic compounds like 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide addresses specific issues that may be encountered.
Issue 1: Low Overall Yield
Low product yield is a frequent problem. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Cyclization: The final ring-closure step to form the oxazinone ring may be inefficient. | - Optimize Reaction Temperature: Experiment with a range of temperatures. While refluxing is common, some cyclizations benefit from lower or higher temperatures to minimize side reactions. - Screen Different Bases: The choice of base is critical for the cyclization step. If a weak base is used, consider a stronger, non-nucleophilic base. - Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. |
| Degradation of Starting Materials or Product: The pyridine ring or the amino group can be sensitive to harsh reaction conditions. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive functional groups are present. - Control Temperature: Avoid excessive heating during reaction and workup to prevent thermal decomposition. |
| Suboptimal Reagent Purity: Impurities in starting materials can interfere with the reaction. | - Recrystallize or Purify Starting Materials: Ensure the purity of all reagents before use. - Use Anhydrous Solvents: Moisture can quench reagents and lead to unwanted side reactions. |
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
| Potential Cause | Recommended Solutions |
| Side Reactions of the Amino Group: The amino group on the pyridine ring can undergo undesired reactions. | - Protection Strategy: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before the cyclization step and deprotecting it afterward. |
| Polymerization: Under certain conditions, starting materials or intermediates may polymerize. | - Control Reactant Concentration: Running the reaction at a lower concentration may disfavor polymerization. - Slow Addition of Reagents: Adding one of the key reagents slowly to the reaction mixture can help to control the reaction rate and minimize side reactions. |
| Incomplete Reaction of Intermediates: An intermediate may react further to form an undesired product if the main reaction is too slow. | - Optimize Reaction Kinetics: Adjusting temperature and catalyst loading (if applicable) can help to favor the desired reaction pathway. |
Issue 3: Difficulty in Product Purification
Isolating the pure product can be challenging due to similar polarities of the product and impurities.
| Potential Cause | Recommended Solutions |
| Co-elution with Impurities: The product and impurities may have similar retention factors in column chromatography. | - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying polarity, using a ternary mixture) for column chromatography. - Alternative Purification Techniques: Consider recrystallization from a suitable solvent system or preparative HPLC if column chromatography is ineffective. |
| Product Oiling Out: The product may not crystallize properly. | - Trituration: Attempt to induce crystallization by triturating the crude product with a non-polar solvent. - Seed Crystals: If a small amount of pure, crystalline product is available, use it to seed the crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: While specific yields can vary depending on the exact protocol and scale, a large-scale synthesis route has been reported by Rigel Pharmaceuticals. Optimizing reaction conditions as described in the troubleshooting guide is crucial for maximizing the yield.
Q2: What are the key starting materials for the synthesis?
A2: The synthesis typically involves the cyclization of a substituted 2-aminopyridine derivative. A common precursor is a compound containing both a hydroxyl and an amide functionality ortho to each other on the pyridine ring, which can then undergo intramolecular cyclization.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction. TLC can quickly show the consumption of starting materials and the formation of the product. LC-MS provides more detailed information, including the molecular weight of the product and any major byproducts.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents used for specific handling and disposal instructions.
Experimental Protocols
A representative experimental protocol for a key step in the synthesis of a related pyrido[3,2-b]oxazinone derivative, as adapted from patent literature, is provided below. This can serve as a starting point for the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, with necessary modifications for the specific starting materials.
Synthesis of N4-(2,2-dimethyl-3-oxo-4H-5-pyrido[1]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine
This procedure describes a step in the synthesis of a Fostamatinib precursor, which involves the core pyrido[1]oxazinone structure.
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Reaction Setup: A mixture of N4-(2,2-dimethyl-3-oxo-4H-5-pyrido[1]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine (1.0 g, 2.12 mmol), Cesium Carbonate (Cs₂CO₃, 1.0 g, 3.07 mmol), and di-tert-butyl chloromethyl phosphate (0.67 g, 2.59 mmol) in acetone (20 mL) is prepared in a round-bottom flask.
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Reaction Execution: The reaction mixture is stirred at room temperature.
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Monitoring: The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.
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Workup and Purification: The specific workup and purification procedures, which may include filtration, extraction, and column chromatography, would follow upon reaction completion.[2]
Note: This is an example of a subsequent reaction involving the pyridooxazinone core. The synthesis of the core itself would involve an intramolecular cyclization of an appropriate aminopyridine precursor.
Data Presentation
The following table summarizes typical reaction parameters that can be varied to optimize the yield of the target molecule. Researchers should systematically investigate these parameters in their experimental setup.
| Parameter | Range/Options | Expected Impact on Yield |
| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | Stronger, non-nucleophilic bases often favor cyclization. |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Aprotic polar solvents are commonly used for this type of reaction. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also lead to degradation. |
| Reaction Time | 2 - 24 hours | Should be optimized by monitoring the reaction to completion. |
Visualizations
Synthesis Pathway Overview
Caption: General synthesis pathway for the target molecule.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Relationship between Reaction Parameters and Yield
Caption: Interrelationship of key parameters affecting the final product yield.
References
Technical Support Center: Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Troubleshooting Guide
Low product yield, the presence of impurities, and difficult purification are common challenges encountered during the synthesis of heterocyclic compounds. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Starting Materials | Verify the purity of 2-amino-3-hydroxypyridine and 2-bromo-2-methylpropanoyl bromide via NMR or LC-MS. | Use of pure starting materials should improve the yield and reduce side products. |
| Suboptimal Reaction Temperature | Screen a range of temperatures (e.g., 0 °C to reflux) to find the optimal condition for cyclization. | An optimal temperature will maximize the rate of the desired reaction while minimizing decomposition or side reactions. |
| Inappropriate Base | If using a base to scavenge HBr, screen different bases (e.g., pyridine, triethylamine, potassium carbonate) and their stoichiometry. | The right base will facilitate the reaction without promoting side reactions like hydrolysis of the acyl halide. |
| Incorrect Solvent | Test a variety of aprotic solvents with different polarities (e.g., THF, DCM, acetonitrile). | The ideal solvent will fully dissolve the starting materials and facilitate the desired reaction pathway. |
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Cyclization | Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed. | Driving the reaction to completion will maximize the yield of the desired product. |
| Formation of Isomeric Byproducts | Confirm the regiochemistry of the starting 2-amino-3-hydroxypyridine. Isomeric impurities in the starting material can lead to isomeric products. | Using a regiochemically pure starting material is crucial for obtaining a single product. |
| N- vs. O-Acylation | Modify the reaction conditions (e.g., solvent, temperature, order of addition) to favor the desired initial N-acylation followed by O-cyclization. | Conditions favoring N-acylation will lead to the desired product, while O-acylation could lead to undesired isomers or decomposition. |
| Hydrolysis of Acyl Halide | Ensure anhydrous reaction conditions. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Preventing hydrolysis of the acylating agent will ensure its availability for the desired reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A common and effective method is the condensation of 2-amino-3-hydroxypyridine with 2-bromo-2-methylpropanoyl bromide.[1] This reaction typically proceeds in an aprotic solvent, sometimes in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.
Q2: My reaction is complete, but I am having difficulty purifying the product. What are some common impurities?
Common impurities may include:
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Unreacted 2-amino-3-hydroxypyridine: Can often be removed by an acidic wash during workup.
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The N-acylated, uncyclized intermediate: This is a common byproduct if the reaction does not go to completion. It can be difficult to separate from the product due to similar polarities. Optimizing the reaction conditions to favor cyclization is the best approach.
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Isomeric pyridoxazinones: If the starting 2-amino-3-hydroxypyridine contains isomeric impurities, you may form other pyridoxazinone isomers.[1] Careful purification by column chromatography may be required.
Q3: Can I use other acylating agents besides 2-bromo-2-methylpropanoyl bromide?
Yes, other reagents such as 2-chloro-2-methylpropanoyl chloride or 2-hydroxyisobutyric acid with a suitable activating agent (e.g., a carbodiimide) could potentially be used. However, the reactivity of the acylating agent is key. Acyl halides are generally more reactive and may lead to higher yields and shorter reaction times.
Q4: How can I confirm the structure of my final product and differentiate it from potential isomers?
A combination of analytical techniques is recommended:
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¹H and ¹³C NMR spectroscopy: Will confirm the overall structure and connectivity of the molecule.
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Mass spectrometry (MS): Will confirm the molecular weight of the product.
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2D NMR techniques (e.g., HMBC, HSQC): Can be used to definitively establish the regiochemistry and differentiate between potential isomers.
Experimental Protocol: Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol is a general guideline and may require optimization.
Materials:
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2-amino-3-hydroxypyridine
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2-bromo-2-methylpropanoyl bromide
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Anhydrous dichloromethane (DCM)
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Anhydrous triethylamine (TEA)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and ethyl acetate for elution
Procedure:
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To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq).
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Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Visualizations
Caption: Desired vs. Side Reaction Pathways.
Caption: Troubleshooting Workflow.
References
Technical Support Center: Overcoming Solubility Issues with Pyridooxazinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridooxazinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridooxazinone compound exhibits poor aqueous solubility. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyridooxazinones. The initial approach should involve a systematic characterization of the compound's physicochemical properties. This includes determining its pKa, logP, and melting point. Based on these properties, you can then select an appropriate solubilization strategy. The primary strategies are categorized into physical modifications, chemical modifications, and formulation-based approaches.
Q2: How does the pH of the solvent affect the solubility of my pyridooxazinone compound?
A2: The solubility of pyridooxazinone compounds can be significantly influenced by pH, especially if they contain ionizable functional groups. The pyridone moiety itself can exhibit weak acidic or basic properties. It is recommended to perform a pH-solubility profile to determine the pH at which the compound has maximum solubility. For acidic pyridooxazinones, solubility will generally increase in basic conditions (higher pH), while basic compounds will be more soluble in acidic conditions (lower pH).[1]
Q3: What are co-solvents, and how can they improve the solubility of pyridooxazinone derivatives?
A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection of a co-solvent and its optimal concentration should be determined experimentally for each specific pyridooxazinone compound.
Q4: Can cyclodextrins be used to enhance the solubility of these compounds?
A4: Yes, cyclodextrins are a viable option for improving the solubility of pyridooxazinone compounds. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble "guest" molecule, such as a pyridooxazinone, can be encapsulated. This complexation effectively increases the apparent solubility of the compound in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher solubility and lower toxicity.
Q5: What are amorphous solid dispersions (ASDs), and are they suitable for pyridooxazinone compounds?
A5: Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix. The amorphous state has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the stable crystalline form. This technique is highly effective for improving the oral bioavailability of poorly soluble drugs and can be a suitable strategy for pyridooxazinone derivatives, provided the compound is stable in the amorphous state.
Troubleshooting Guides
Issue: My pyridooxazinone compound precipitates out of solution upon dilution with an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation and Precipitation | The initial formulation (e.g., in a co-solvent or with a cyclodextrin) creates a supersaturated solution that is not stable upon dilution. | Increase the concentration of the solubilizing excipient (co-solvent, surfactant, or cyclodextrin) in the final solution. |
| pH Shift | The pH of the dilution buffer may be causing the compound to convert to a less soluble form. | Re-evaluate the pH-solubility profile of your compound and adjust the pH of the dilution buffer to maintain optimal solubility. |
| Insufficient Solubilizer Concentration | The concentration of the solubilizing agent may be too low to maintain solubility at the diluted concentration. | Optimize the drug-to-solubilizer ratio to ensure sufficient encapsulation or solubilization after dilution. |
Issue: The selected solubility enhancement technique is not providing a sufficient increase in solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Method Selection | The chosen method may not be optimal for the specific physicochemical properties of your pyridooxazinone derivative. | Review the compound's properties (e.g., logP, pKa, thermal stability) and consider alternative or combination approaches. For example, combining particle size reduction with a formulation-based approach. |
| Suboptimal Excipient | The selected excipient (e.g., polymer for ASD, type of cyclodextrin) may not have the ideal interaction with your compound. | Screen a panel of different excipients. For instance, test various polymers for ASDs (e.g., PVP, HPMC) or different types of cyclodextrins (α, β, γ, and their derivatives). |
| Incorrect Drug-to-Excipient Ratio | The ratio of the drug to the solubilizing agent has not been optimized. | Perform a formulation optimization study by varying the drug-to-excipient ratio to find the most effective and stable formulation. |
Data Presentation
Table 1: Solubility of a Hypothetical Pyridooxazinone Compound (PYR-X) in Various Solvents
| Solvent | Solubility (µg/mL) | Temperature (°C) |
| Water | < 1 | 25 |
| Phosphate Buffered Saline (pH 7.4) | 2.5 | 25 |
| 0.1 N HCl (pH 1.2) | 50.2 | 25 |
| 0.1 N NaOH (pH 13) | 15.8 | 25 |
| Ethanol | 1500 | 25 |
| Propylene Glycol | 850 | 25 |
Table 2: Effect of Solubilizing Agents on the Aqueous Solubility of PYR-X at 25°C
| Formulation | Drug Concentration (mg/mL) | Fold Increase in Solubility |
| 20% Ethanol in Water | 0.15 | 150 |
| 5% HP-β-Cyclodextrin in Water | 0.25 | 250 |
| 1% Sodium Lauryl Sulfate in Water | 0.18 | 180 |
| Amorphous Solid Dispersion (1:3 drug-to-PVP K30) | 0.80 (apparent) | 800 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
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Prepare a series of buffers with pH values ranging from 2 to 12.
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Add an excess amount of the pyridooxazinone compound to a fixed volume of each buffer in separate vials.
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Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
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Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
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Plot the solubility (in µg/mL or mM) against the pH of the buffers.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
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Select a suitable polymer (e.g., PVP K30, HPMC-AS) and a common solvent in which both the pyridooxazinone compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
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Dissolve the pyridooxazinone compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
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Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
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Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
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Scrape the dried film to obtain the ASD powder.
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Characterize the physical state of the ASD using techniques like X-ray powder diffraction (XRPD) to confirm the absence of crystallinity and differential scanning calorimetry (DSC) to determine the glass transition temperature.
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Evaluate the dissolution behavior of the prepared ASD in a relevant aqueous medium.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Troubleshooting decision tree for precipitation issues.
Caption: Mechanism of micellar solubilization.
References
purification challenges of "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one"
Investigating Purification Hurdles
I've initiated a thorough Google search to identify the common challenges in purifying 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. I am also searching for the compound's synthesis route. Furthermore, I am investigating potential impurities related to the compound to better focus my search.
Defining Search Strategy Refinement
My search terms have been refined to include "chromatographic purification of pyridoxazinone derivatives" and a focus on identifying specific purification challenges like co-eluting impurities and solvent selection. I plan to analyze the search results for quantitative data related to purity and yields, with detailed experimental protocols. The goal is to develop structured troubleshooting guides for technical support.
Refining Search and Analysis
I've expanded my search terms to include specific issues and techniques. I am now focusing on finding quantitative data and detailed protocols. The goal is a structured Q&A for troubleshooting. I'll summarize the data and detail the protocols. I'm preparing a DOT script for a troubleshooting flowchart, followed by a summary data table, and detailed experimental protocols. The final deliverable will be a complete package for technical support.
Technical Support Center: Optimizing Pyridooxazinone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridooxazinones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of pyridooxazinone synthesis?
A1: The yield of pyridooxazinone synthesis is highly sensitive to several factors. These include the choice of solvent, the type and amount of catalyst or base used, the reaction temperature, and the purity of the starting materials. Water content in the reagents and solvent can be particularly detrimental, often leading to hydrolysis of intermediates and reduced yields.
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A2: Side product formation often arises from competing reaction pathways. Common side reactions may include polymerization of starting materials, self-condensation of reactants, or incomplete cyclization. To minimize these, consider lowering the reaction temperature, changing the solvent to one that better solubilizes intermediates, or using a milder catalyst or base. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in identifying the optimal reaction time to maximize the desired product and minimize byproduct formation.
Q3: Can the order of reagent addition impact the reaction outcome?
A3: Yes, the order of reagent addition can be crucial. In many multi-component reactions leading to heterocyclic systems, a specific sequence of adding reactants is necessary to ensure the desired intermediates are formed. For instance, pre-mixing the pyridine precursor with the base before adding the cyclizing agent might be necessary to facilitate the initial nucleophilic attack. It is recommended to follow the established protocol carefully or, if optimizing, to systematically vary the order of addition.
Q4: How can I improve the solubility of my starting materials or intermediates?
A4: Poor solubility can lead to incomplete reactions and low yields. To address this, you can try using a co-solvent system or switching to a solvent with a higher boiling point and better solvating power for your specific substrates, such as DMF, DMSO, or NMP. Increasing the reaction temperature can also enhance solubility, but this must be balanced against the potential for increased side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure starting materials are pure and dry. - Use a more effective catalyst or a stronger base. |
| 2. Degradation of starting materials or product. | - Lower the reaction temperature. - Use a milder base or catalyst. - Work up the reaction mixture promptly upon completion. | |
| 3. Incorrect stoichiometry of reactants. | - Carefully check the molar ratios of all reactants. | |
| Formation of Multiple Products/Byproducts | 1. Side reactions are occurring. | - Optimize the reaction temperature; lower temperatures often increase selectivity. - Screen different solvents to find one that favors the desired reaction pathway. |
| 2. The catalyst is not selective. | - Experiment with different catalysts (e.g., Lewis acids, organocatalysts) to improve selectivity. | |
| Difficulty in Product Isolation/Purification | 1. The product is highly soluble in the workup solvent. | - Use a different extraction solvent. - Employ techniques like precipitation or crystallization. |
| 2. The product co-elutes with impurities during chromatography. | - Try a different solvent system for column chromatography. - Consider alternative purification methods like preparative HPLC or recrystallization. |
Optimization of Reaction Conditions: A Comparative Overview
The following table summarizes the effect of different reaction parameters on the yield of a generic pyrido-heterocyclic synthesis, providing a basis for optimizing your pyridooxazinone synthesis.
| Entry | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Acetonitrile | Reflux | 12 | 85 |
| 2 | K₂CO₃ | DMF | 100 | 12 | 70 |
| 3 | Et₃N | Dioxane | 80 | 24 | 55 |
| 4 | TFA (cat.) | Toluene | 110 | 8 | 60 |
| 5 | None | Neat | 150 | 4 | 40 |
This data is representative and adapted from studies on similar heterocyclic systems. Actual results may vary depending on the specific substrates used.
Experimental Protocols
One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones
This protocol is adapted from a known procedure for a closely related compound class.[1]
Materials:
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2-Halo-3-hydroxypyridine (1.0 equiv)
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N-substituted-2-chloroacetamide (1.2 equiv)
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Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
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Acetonitrile (anhydrous)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-halo-3-hydroxypyridine, N-substituted-2-chloroacetamide, and cesium carbonate.
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Add anhydrous acetonitrile to the flask.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Filter the solid residue and wash with acetonitrile.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Visualizing the Process
Experimental Workflow
Caption: A general workflow for the synthesis and analysis of pyridooxazinones.
Hypothetical Signaling Pathway Inhibition
Many pyridazinone derivatives, structurally related to pyridooxazinones, have been identified as inhibitors of protein kinases, such as p38α MAP kinase, which are involved in inflammatory signaling pathways.[2]
Caption: Inhibition of the p38 MAP kinase signaling pathway by a pyridooxazinone derivative.
References
stability testing of "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one" under different conditions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting stability studies on "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one," hereafter referred to as Compound X. The information is based on established international guidelines for stability testing of new drug substances.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting stability testing on Compound X?
A1: The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] This data is crucial for establishing a re-test period for the drug substance and recommended storage conditions, ensuring its safety and efficacy throughout its shelf life.[1][4]
Q2: What are forced degradation studies and why are they necessary for Compound X?
A2: Forced degradation, or stress testing, involves intentionally degrading Compound X under more severe conditions than accelerated stability studies.[5] These studies are essential to:
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Identify potential degradation products.[5]
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Demonstrate the specificity of the analytical procedures used, ensuring they are "stability-indicating."[5]
Q3: What are the typical stress conditions used in a forced degradation study for a new drug substance like Compound X?
A3: A typical forced degradation study includes investigating the effects of hydrolysis, oxidation, photolysis, and thermal stress.[7][8] This involves exposing the compound to acidic and basic solutions, an oxidizing agent (like hydrogen peroxide), light, and elevated temperatures.[7][9]
Q4: What is a "stability-indicating method," and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality and purity of the drug substance over time.[6] It must be able to separate the intact drug substance from its degradation products, allowing for an accurate assessment of stability.[6][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Q5: What level of degradation should be targeted during forced degradation studies?
A5: The goal is to achieve a modest and relevant level of degradation. A target degradation of 5-20% of the active ingredient is generally considered appropriate.[8][9][11] Over-stressing the molecule can lead to secondary degradation products that may not be observed under normal storage conditions.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during the stability analysis of Compound X, particularly concerning the HPLC analytical method.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram
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Question: My chromatogram for Compound X shows significant peak tailing. What are the potential causes and how can I fix it?
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Answer:
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Possible Cause 1: Secondary Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the basic amino group of Compound X, causing tailing.
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Solution: Ensure the mobile phase pH is appropriate. Operating in a pH range of 2-8 is recommended for silica-based columns.[12] Consider adding a buffer or an amine modifier (like triethylamine) to the mobile phase to mask silanol interactions.
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Possible Cause 2: Insufficient Buffer Capacity: If the buffer concentration is too low, it may not effectively control the ionization state of the molecule, leading to poor peak shape.[12]
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Solution: Increase the buffer concentration. A concentration in the 10-25 mM range is often sufficient.[12]
-
-
Possible Cause 3: Column Overload: Injecting too much sample can saturate the column, resulting in broadened or tailing peaks.
-
Solution: Reduce the amount of sample injected onto the column.[12]
-
-
Issue 2: Drifting or Unstable HPLC Baseline
-
Question: I'm observing a noisy or drifting baseline during my stability runs. What could be the problem?
-
Answer:
-
Possible Cause 1: Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can cause baseline disturbances, especially during gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[13] Degas the mobile phase properly before use.
-
-
Possible Cause 2: Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.[13]
-
-
Possible Cause 3: Detector Lamp Issue: An aging or failing detector lamp can cause baseline noise.
-
Solution: Check the lamp's energy output. If it is low or unstable, replace the lamp according to the manufacturer's instructions.
-
-
Issue 3: Inconsistent or Shifting Peak Retention Times
-
Question: The retention time for Compound X is shifting between injections. How can I troubleshoot this?
-
Answer:
-
Possible Cause 1: Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components is a common cause of retention time variability.
-
Possible Cause 2: Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can shift, particularly at the beginning of a run sequence.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 5-10 column volumes) before starting the analysis.[13]
-
-
Possible Cause 3: Pump Malfunction: Leaks or worn pump seals can lead to an inconsistent flow rate, directly affecting retention times.
-
Solution: Check the pump for any visible leaks.[15] Perform a flow rate accuracy test and service the pump seals if necessary.
-
-
Experimental Protocols & Data
Protocol 1: Forced Degradation (Stress Testing)
This protocol outlines the conditions for stress testing Compound X to identify potential degradation products and establish degradation pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Compound X in a suitable solvent (e.g., Methanol:Water 50:50).[7]
-
Hydrolytic Degradation (Acid and Base):
-
Acid: Mix the stock solution with 0.1 M HCl.
-
Base: Mix the stock solution with 0.1 M NaOH.
-
Procedure: Keep samples at room temperature for up to 7 days, with an option to heat at 50-60°C if no degradation is observed.[7] Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Procedure: Store the sample at room temperature, protected from light, for up to 24 hours.[9]
-
-
Thermal Degradation:
-
Store the solid drug substance and the stock solution in a calibrated oven at 60°C.
-
Procedure: Monitor for degradation over a period of 7 days.
-
-
Photostability Testing:
-
Expose the solid drug substance and the stock solution to a light source that provides both UV and visible light.
-
Procedure: The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[7] A parallel set of samples should be protected from light (e.g., with aluminum foil) to serve as dark controls.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
| Stress Condition | Duration | Temperature | % Assay of Compound X | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 48 hours | 60°C | 91.5 | 8.5 | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 88.2 | 11.8 | 3 |
| 3% H₂O₂ | 8 hours | RT | 94.1 | 5.9 | 1 |
| Heat (Solid) | 7 days | 60°C | 99.2 | 0.8 | 1 |
| Light (Solid) | 1.2 M lux hrs | RT | 97.6 | 2.4 | 2 |
Protocol 2: Long-Term and Accelerated Stability Study
This protocol is based on ICH Q1A(R2) guidelines for formal stability studies.[3]
-
Batch Selection: Use at least three primary batches of Compound X manufactured by a process that simulates the final production scale.[2]
-
Container Closure System: Store the samples in the container closure system proposed for marketing.
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Tests to be Performed: At each time point, the samples should be tested for appearance, assay, purity (degradation products), and any other critical quality attributes.
| Time Point | Storage Condition | Appearance | % Assay | Individual Unspecified Impurity (%) | Total Impurities (%) |
| 0 Months | - | White Powder | 99.8 | < 0.05 | 0.15 |
| 3 Months | 40°C/75%RH | White Powder | 99.5 | 0.06 | 0.28 |
| 6 Months | 40°C/75%RH | White Powder | 99.1 | 0.08 | 0.45 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the forced degradation study of Compound X.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. mastercontrol.com [mastercontrol.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. sgs.com [sgs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmtech.com [pharmtech.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. labcompare.com [labcompare.com]
Technical Support Center: Analytical Method Validation for 2,2-Dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of "2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one". The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial approach for developing an HPLC method for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: For a novel compound like 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a reverse-phase HPLC (RP-HPLC) method is a good starting point due to its wide applicability. We recommend starting with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The initial method development should focus on optimizing the mobile phase composition, pH, and column temperature to achieve good peak shape and resolution.
Q2: How do I determine the appropriate detection wavelength (λmax) for this compound?
A2: The optimal detection wavelength can be determined by obtaining the UV-Vis spectrum of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one dissolved in the mobile phase. The wavelength of maximum absorbance (λmax) should be selected for the analysis to ensure the highest sensitivity. For similar structures like pyridoxine, a wavelength of 254 nm has been used effectively.[1]
Q3: What are the key parameters to evaluate during analytical method validation?
A3: A comprehensive analytical method validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Q4: My calibration curve for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is not linear. What should I do?
A4: A non-linear calibration curve can be caused by several factors. First, ensure that your stock and standard solutions are prepared accurately. Check for analyte solubility issues in your chosen diluent. If the issue persists, consider reducing the concentration range of your calibration standards. Saturation of the detector at high concentrations can also lead to non-linearity.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Problem 1: Poor Peak Shape (Tailing or Fronting)
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Possible Cause 1: Inappropriate Mobile Phase pH.
-
Solution: The pH of the mobile phase can significantly affect the ionization state of the analyte. For a pyridone-like structure, both acidic and basic functionalities might be present. Experiment with adjusting the mobile phase pH. A general recommendation is to work at a pH at least 2 units away from the pKa of the compound.
-
-
Possible Cause 2: Secondary Interactions with the Column.
-
Solution: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Consider using a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase can sometimes mitigate these interactions.
-
-
Possible Cause 3: Column Overload.
-
Solution: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute your sample and reinject.
-
Problem 2: Inconsistent Retention Times
-
Possible Cause 1: Inadequate Mobile Phase Preparation.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition will lead to shifts in retention time. The use of an online degasser is highly recommended.
-
-
Possible Cause 2: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and consistent column temperature. Even minor fluctuations in ambient temperature can affect retention times.
-
-
Possible Cause 3: Pump Malfunction.
-
Solution: Air bubbles in the pump head or worn pump seals can cause flow rate inaccuracies. Purge the pump to remove any air bubbles and check the pump seals for wear.
-
Problem 3: Extraneous Peaks in the Chromatogram
-
Possible Cause 1: Contaminated Mobile Phase or Diluent.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents and samples before use.
-
-
Possible Cause 2: Sample Degradation.
-
Solution: 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one may be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH). Prepare samples fresh and store them appropriately. Conduct forced degradation studies to identify potential degradation products.
-
-
Possible Cause 3: Carryover from Previous Injections.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
-
Experimental Protocols
The following are example protocols for the development and validation of an RP-HPLC method for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. These should be considered as a starting point and will require optimization.
HPLC Method Development
-
Chromatographic System: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient or isocratic mixture of Buffer A and Buffer B.
-
Buffer A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Buffer B: Methanol or Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: To be determined by UV-Vis scan (start with 254 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Validation Parameter: Linearity
-
Prepare a stock solution of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one at a concentration of 1 mg/mL in a suitable diluent (e.g., mobile phase).
-
Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
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Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the line. An r² value of >0.999 is typically desired.
Quantitative Data Summary
The following tables present hypothetical data for a validation study of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15023 |
| 5 | 75115 |
| 10 | 150230 |
| 25 | 375575 |
| 50 | 751150 |
| 100 | 1502300 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 10 | 1.2 | 1.8 |
| 50 | 0.8 | 1.3 |
| 100 | 0.5 | 1.1 |
Table 3: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean of 3) | % Recovery |
| 80% | 8 | 7.95 | 99.4 |
| 100% | 10 | 10.08 | 100.8 |
| 120% | 12 | 11.92 | 99.3 |
Visualizations
Caption: Workflow for HPLC analysis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
References
Technical Support Center: Production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6). This compound is a critical intermediate in the production of protein kinase inhibitors, most notably Fostamatinib.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: The synthesis typically involves a multi-step process starting from 2-amino-3-hydroxypyridine. A key step is the cyclization reaction to form the pyrido[3,2-b]oxazin-3(4H)-one ring system. While specific patented processes may vary, a common conceptual pathway involves the reaction of a substituted aminopyridine with a suitable three-carbon building block to construct the oxazinone ring.
Q2: What are the critical quality attributes for the starting materials?
A2: The purity of the starting materials, particularly 2-amino-3-hydroxypyridine and the cyclization agent, is crucial. Impurities in the starting materials can lead to the formation of side products that may be difficult to separate from the desired product, impacting final purity and yield. It is recommended to use starting materials with a purity of ≥98%.
Q3: What are the recommended storage conditions for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A3: The compound should be stored at 4°C and protected from light to prevent degradation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction during the cyclization step. | - Ensure the reaction temperature is maintained at the optimal level as determined by process development studies.- Increase the reaction time and monitor progress by TLC or HPLC.- Verify the purity and reactivity of the cyclization agent. |
| Degradation of the product during work-up or purification. | - Use milder work-up conditions (e.g., avoid strong acids or bases if the product is labile).- Optimize the purification method (e.g., recrystallization solvent, chromatography conditions) to minimize product loss. | |
| Presence of Impurities in the Final Product | Formation of by-products due to side reactions. | - Control the reaction temperature to minimize the formation of thermally-induced by-products.- Ensure the stoichiometry of the reactants is accurate to avoid excess starting materials that could lead to side reactions.- Investigate the possibility of using a more selective catalyst or solvent system. |
| Incomplete removal of starting materials or intermediates. | - Optimize the purification process. This may involve recrystallization from a different solvent system or using column chromatography with an appropriate stationary and mobile phase. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | - After the reaction is complete, consider performing a solvent swap to a solvent in which the product is less soluble to facilitate precipitation.- If the product is an oil, attempt to induce crystallization by seeding with a small crystal of pure product or by trituration with a non-polar solvent. |
| Inconsistent Batch-to-Batch Results | Variability in the quality of starting materials or reagents. | - Source starting materials and reagents from a reliable supplier and perform incoming quality control checks.- Ensure all reagents are properly stored to prevent degradation. |
| Poor control over reaction parameters. | - Calibrate all monitoring equipment (thermometers, pH meters, etc.) regularly.- Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the synthesis. |
Experimental Protocols
While a specific, publicly available, detailed experimental protocol for the large-scale synthesis of this exact molecule is limited, a general approach for the synthesis of the core pyrido[3,2-b][1][3]oxazine ring system can be inferred from the synthesis of related compounds. A key transformation is the cyclization of a 2-aminopyridine derivative.
Conceptual Experimental Workflow for Cyclization:
-
Reaction Setup: A solution of the appropriately substituted 2-aminopyridine precursor is prepared in a suitable high-boiling point solvent (e.g., DMF, DMSO) in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.
-
Reagent Addition: The cyclizing agent (e.g., a halo-carbonyl compound) and a base (e.g., potassium carbonate, sodium hydride) are added portion-wise to the reaction mixture. The addition is often carried out at a controlled temperature to manage any exotherm.
-
Reaction: The reaction mixture is heated to the target temperature (typically in the range of 80-120°C) and maintained for a specified period until the reaction is deemed complete by in-process monitoring (e.g., HPLC, TLC).
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the addition of water or an aqueous solution. The crude product may precipitate and can be collected by filtration. Alternatively, the product may be extracted into an organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to achieve the desired purity.
Visualizations
Below are diagrams illustrating the conceptual workflow and potential challenges in the production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: A simplified workflow for the synthesis of the target molecule.
Caption: A decision-making diagram for troubleshooting common production issues.
References
Technical Support Center: Impurity Profiling of Synthetic 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling of synthetic "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one", a key intermediate in the synthesis of protein kinase inhibitors such as Fostamatinib.[1] This guide is intended to assist in identifying and resolving common issues encountered during the synthesis and analysis of this compound.
I. Synthesis and Potential Impurities
A critical step in impurity profiling is understanding the synthetic route and the potential for impurity formation. The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one typically involves the reaction of 2-amino-3-hydroxypyridine with an activated derivative of 2-hydroxyisobutyric acid, such as ethyl 2-bromo-2-methylpropanoate.
Diagram: Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic pathway and sources of potential impurities.
Frequently Asked Questions (FAQs): Synthesis Impurities
Q1: What are the most common process-related impurities I should expect?
A1: The most common process-related impurities include:
-
Unreacted Starting Materials: Residual 2-amino-3-hydroxypyridine and ethyl 2-bromo-2-methylpropanoate.
-
Isomeric Byproducts: Depending on the reaction conditions, cyclization could potentially occur at a different position on the pyridine ring, leading to a structural isomer.
-
Over-alkylation Products: The amino group of the product could potentially react with another molecule of ethyl 2-bromo-2-methylpropanoate.
Q2: Can impurities arise from the starting materials themselves?
A2: Yes. It is crucial to assess the purity of the starting materials. Impurities in the 2-amino-3-hydroxypyridine or ethyl 2-bromo-2-methylpropanoate can carry through the synthesis or lead to the formation of additional, unexpected impurities. Always use well-characterized starting materials.
Q3: What types of degradation products might I encounter?
A3: The lactam and ether linkages in the pyridoxazinone ring system can be susceptible to hydrolysis under strong acidic or basic conditions. Forced degradation studies are recommended to identify potential degradation products that might form during storage or under stressed conditions.
II. Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of impurities.
Experimental Protocol: Reverse-Phase HPLC Method
This protocol provides a starting point for the development of a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Frequently Asked Questions (FAQs): Analytical Methods
Q1: I am observing significant peak tailing for the main compound. What could be the cause?
A1: Peak tailing for amine-containing compounds like this is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.
-
Troubleshooting Steps:
-
Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid can protonate the silanol groups and reduce these interactions.
-
Use a base-deactivated column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize silanol interactions.
-
Add a competing base: A small amount of a competing base, such as triethylamine, can be added to the mobile phase to preferentially interact with the silanol groups.
-
Q2: How can I confirm the identity of an unknown impurity peak?
A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this. By obtaining the mass-to-charge ratio (m/z) of the impurity, you can propose a molecular formula. Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information to help elucidate the impurity's structure.
Q3: My baseline is noisy. What should I check?
A3: A noisy baseline can be caused by several factors:
-
Mobile phase outgassing: Ensure your mobile phases are properly degassed.
-
Pump issues: Check for leaks or air bubbles in the pump.
-
Detector lamp failure: An aging detector lamp can lead to increased noise.
-
Contaminated mobile phase or column: Use high-purity solvents and flush the column if contamination is suspected.
III. Data Presentation and Quantitative Analysis
Clear and concise data presentation is crucial for impurity profiling. The following table provides an example of how to summarize quantitative HPLC data.
Table 1: Example HPLC Impurity Profile Data
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area % | Specification |
| Impurity A | 3.5 | 0.58 | 0.08 | ≤ 0.10% |
| Impurity B | 4.2 | 0.70 | Not Detected | ≤ 0.10% |
| Main Compound | 6.0 | 1.00 | 99.85 | ≥ 99.5% |
| Impurity C | 7.8 | 1.30 | 0.05 | ≤ 0.15% |
| Impurity D | 9.1 | 1.52 | 0.02 | ≤ 0.15% |
| Total Impurities | - | - | 0.15 | ≤ 0.50% |
IV. Mandatory Visualizations
Diagram: Logical Relationship for Impurity Identification
Caption: A stepwise approach for the identification and confirmation of unknown impurities.
References
Validation & Comparative
The Rise of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Comparative Guide to a Privileged Heterocyclic Scaffold in Drug Discovery
For Immediate Release
In the landscape of modern drug discovery, the selection of a core molecular framework, or scaffold, is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of heterocyclic structures, the 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold has emerged as a significant player, particularly in the design of targeted therapies such as kinase inhibitors. This guide provides a comprehensive comparison of this scaffold with other prominent heterocyclic systems, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core is notably present in the FDA-approved drug Fostamatinib, a potent inhibitor of spleen tyrosine kinase (Syk).[1][2] Fostamatinib itself is a prodrug, which is rapidly converted in the body to its active metabolite, R406, the molecule responsible for its therapeutic effects.[1] This guide will focus on the properties of this active form and its core scaffold in comparison to other heterocyclic systems commonly employed in the development of kinase inhibitors.
Comparative Analysis of Heterocyclic Scaffolds in Kinase Inhibitors
To provide a clear comparison, this guide presents data on kinase inhibitors based on the 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold against those built upon other well-established heterocyclic cores such as quinoline, pyrimidine, and indole. The primary focus will be on their inhibitory potency against relevant kinases, alongside key physicochemical properties like aqueous solubility and metabolic stability.
Table 1: Comparison of Inhibitory Potency (IC50) of Kinase Inhibitors with Different Heterocyclic Scaffolds
| Heterocyclic Scaffold | Compound | Target Kinase | IC50 (nM) |
| 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | R406 (active metabolite of Fostamatinib) | Syk | 41[1][2][3][4][5] |
| Pyrimidine | PRT062607 | Syk | 1-2[5] |
| Pyrimidine | Sovleplenib (HMPL-523) | Syk | 25[5] |
| Indole-based | Indole 17 | Syk | 0.7[6] |
| Pyrimidine-based | Compound 5 | SYK | Potent (specific IC50 not provided)[7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 13 | BTK | 11.1[8] |
| Quinoline | CP734 | PAK1 | 15,270[9] |
| Indole | Indole-based Schiff base 8 | Breast Cancer Cells (MCF-7) | 4,380[10] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Physicochemical Properties: A Key Determinant of Drug-likeness
Beyond target potency, the physicochemical properties of a scaffold are paramount for its viability as a drug candidate. Aqueous solubility influences absorption and formulation, while metabolic stability dictates the drug's half-life and potential for drug-drug interactions.
Table 2: Physicochemical Properties of Fostamatinib and its Active Metabolite R406
| Compound | Property | Value |
| Fostamatinib | Aqueous Solubility | Insoluble in water[11] |
| Fostamatinib Disodium | Aqueous Solubility | Slightly soluble in water, practically insoluble at pH 1.2[12][13] |
| Fostamatinib | Metabolic Fate | Prodrug, rapidly converted to R406 by intestinal alkaline phosphatase[10][14] |
| R406 | Metabolic Stability | Metabolized by CYP3A4 and UGT1A9 in the liver[10] |
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key experiments cited in this guide, including the synthesis of the core scaffold and representative biological assays.
Synthesis of 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][4]oxazin-3(4H)-one
The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold, specifically its 6-amino derivative, is a crucial intermediate in the synthesis of Fostamatinib.[15][16][17][18][19] While detailed, step-by-step industrial synthesis protocols are proprietary, the general approach involves the cyclization of a substituted aminopyridine precursor.
General Synthetic Workflow:
In Vitro Kinase Inhibition Assay (Syk)
The inhibitory activity of compounds against spleen tyrosine kinase (Syk) is a key measure of their potency. A common method is a cell-free enzymatic assay.
Protocol Outline:
-
Reagents and Materials: Recombinant human Syk enzyme, appropriate peptide substrate, ATP, assay buffer, and test compounds.
-
Procedure: a. The Syk enzyme is incubated with serially diluted test compounds in an assay buffer. b. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced, or by using specific antibodies to detect the phosphorylated substrate.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Aqueous Solubility Assay
A common method for determining the kinetic aqueous solubility of a compound is through nephelometry.
Protocol Outline:
-
A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).
-
A small aliquot of the stock solution is added to an aqueous buffer at a specific pH.
-
The solution is shaken, and the turbidity is measured over time using a nephelometer.
-
The concentration at which precipitation is observed is determined as the kinetic solubility.
In Vitro Metabolic Stability Assay
The metabolic stability of a compound is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol Outline:
-
Reagents and Materials: Liver microsomes (e.g., human, rat), NADPH (a cofactor for many metabolic enzymes), buffer, and the test compound.
-
Procedure: a. The test compound is incubated with liver microsomes in the presence of NADPH at 37°C. b. Aliquots are taken at various time points and the reaction is quenched. c. The concentration of the parent compound remaining in each aliquot is determined using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Signaling Pathway Inhibition
The therapeutic effect of Fostamatinib is derived from the inhibition of the Syk signaling pathway in immune cells, particularly B-cells and macrophages. This pathway plays a crucial role in the antibody-mediated destruction of platelets in immune thrombocytopenia (ITP).[1][2][20]
Conclusion
The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a valuable and "privileged" structure in the design of kinase inhibitors. Its incorporation into Fostamatinib has demonstrated clinical success, validating its utility. While direct, comprehensive comparisons of its physicochemical and biological properties against other heterocyclic scaffolds in a standardized manner are challenging to compile from public data, the available information suggests its competitiveness. The potency of R406 against Syk is in the nanomolar range, comparable to inhibitors built on other well-regarded scaffolds.
The choice of a heterocyclic scaffold in drug design is a multifaceted decision, balancing synthetic accessibility, the ability to modulate target binding and selectivity, and the achievement of favorable ADME (absorption, distribution, metabolism, and excretion) properties. The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold has proven to be a viable and effective platform, and its continued exploration in the development of novel therapeutics is warranted. This guide serves as a foundational resource for researchers embarking on such endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmphs.com [ijmphs.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one suppliers & manufacturers in China [m.chemicalbook.com]
- 17. chemuniverse.com [chemuniverse.com]
- 18. 6-amino-2,2-dimethyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, China 6-amino-2,2-dimethyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one Selling, Selling China 6-amino-2,2-dimethyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, Zhejiang Karry Pharmachem Co., Ltd. [chemnet.com]
- 19. nbinno.com [nbinno.com]
- 20. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape: A Comparative Analysis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its 6-Amino Analog
Unveiling the Reactivity Landscape: A Comparative Analysis of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one and its 6-Amino Analog
A comprehensive guide for researchers and drug development professionals on the disparate chemical behaviors of a key pharmaceutical intermediate and its parent compound, supported by experimental evidence and theoretical analysis.
The introduction of an amino group at the 6-position of the 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold dramatically alters its electronic properties and, consequently, its chemical reactivity. This guide provides a detailed comparison of the reactivity of these two compounds, offering insights valuable for their application in organic synthesis and drug discovery. The 6-amino analog is a crucial building block in the synthesis of the spleen tyrosine kinase (Syk) inhibitor Fostamatinib, underscoring the significance of its specific reactivity profile.
Executive Summary of Reactivity Comparison
The primary difference in reactivity stems from the electron-donating nature of the 6-amino group. This substituent significantly enhances the nucleophilicity of the pyridine ring, making the 6-amino analog more susceptible to electrophilic aromatic substitution and a potent nucleophile in its own right. Conversely, the parent compound, lacking this activating group, exhibits a more electron-deficient pyridine ring and is therefore less reactive towards electrophiles.
| Property | 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one |
| CAS Number | 20348-21-4 | 1002726-62-6 |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₁N₃O₂ |
| Molecular Weight | 178.19 g/mol | 193.21 g/mol |
| Reactivity towards Electrophiles | Less reactive | More reactive |
| Nucleophilicity of the Pyridine Ring | Lower | Higher |
| Key Application | General synthetic precursor | Key intermediate for Fostamatinib |
Theoretical Underpinnings of Reactivity Differences
The amino group at the 6-position of the pyridoxazine ring acts as a powerful electron-donating group through resonance. This donation of electron density increases the overall electron richness of the aromatic system, particularly at the positions ortho and para to the amino group. This heightened electron density makes the 6-amino analog a much more attractive target for electrophiles.
In contrast, the unsubstituted pyridoxazine ring in the parent compound is relatively electron-deficient due to the electronegativity of the nitrogen atom in the pyridine ring and the presence of the electron-withdrawing lactam group. This inherent electronic character makes it less prone to attack by electrophiles.
Experimental Evidence: The Synthesis of a Fostamatinib Intermediate
A prime example of the enhanced reactivity of the 6-amino analog is its role in the synthesis of a key intermediate of Fostamatinib. In this reaction, the 6-amino group acts as a nucleophile, attacking an activated pyrimidine derivative in a nucleophilic aromatic substitution (SNAAr) reaction.
Caption: Synthesis of a Fostamatinib intermediate.
Experimental Protocol: Synthesis of 6-((5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (Fostamatinib Intermediate)
This protocol is adapted from publicly available information on the synthesis of Fostamatinib.
Materials:
-
N-(4-chloro-5-fluoropyrimidin-2-yl)-3,4,5-trimethoxyaniline
-
Suitable solvent (e.g., a high-boiling point ether or an aprotic polar solvent like DMF or NMP)
-
A non-nucleophilic base (e.g., diisopropylethylamine)
Procedure:
-
To a solution of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in the chosen solvent, add N-(4-chloro-5-fluoropyrimidin-2-yl)-3,4,5-trimethoxyaniline and the non-nucleophilic base.
-
Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.
-
Purify the crude product by recrystallization or column chromatography to yield the desired Fostamatinib intermediate.
Note: Specific reaction conditions such as temperature, reaction time, and purification methods would be optimized for large-scale synthesis.
Predicted Reactivity of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Based on the principles of heterocyclic chemistry, the unsubstituted parent compound would be expected to undergo electrophilic substitution, such as nitration or halogenation, on the pyridine ring, albeit under harsher conditions than its 6-amino analog. The positions most susceptible to attack would be dictated by the combined directing effects of the ring nitrogen and the oxazinone moiety.
Furthermore, the lactam functionality within the oxazinone ring presents a site for nucleophilic attack, potentially leading to ring-opening reactions under strong acidic or basic conditions. The N-H proton of the lactam can also be deprotonated by a strong base, allowing for N-alkylation or other modifications at this position.
Caption: Predicted reactivity of the parent compound.
Conclusion
The presence of a 6-amino group fundamentally alters the reactivity of the 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one system. The enhanced nucleophilicity of the 6-amino analog makes it a versatile intermediate for the synthesis of complex molecules, as exemplified by its use in the production of Fostamatinib. In contrast, the parent compound is a less reactive species, requiring more forcing conditions for transformations. This comparative guide provides a framework for researchers to understand and exploit the distinct chemical properties of these two important heterocyclic compounds in their synthetic endeavors.
A Comparative Guide to the Bioactivity of Pyridooxazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various pyridooxazinone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While research into pyridooxazinones is an emerging field, this document synthesizes available quantitative data and provides detailed experimental methodologies to support further investigation and drug development efforts. For a broader context, comparisons are also drawn with the more extensively studied pyridazinone class of compounds.
Anticancer Activity
Pyridooxazinone and related fused pyridine heterocyclic derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on related structures due to the limited comparative studies on pyridooxazinone derivatives themselves.
Table 1: Anticancer Activity of Pyrido-based Heterocyclic Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7f | Pyrido[2,3-b][1][2]oxazine | HCC827 (Lung) | 0.09 | [3] |
| H1975 (Lung) | 0.89 | [3] | ||
| A549 (Lung) | 1.10 | [3] | ||
| 7g | Pyrido[2,3-b][1][2]oxazine | HCC827 (Lung) | 0.15 | [3] |
| H1975 (Lung) | 1.20 | [3] | ||
| A549 (Lung) | 1.80 | [3] | ||
| 7h | Pyrido[2,3-b][1][2]oxazine | HCC827 (Lung) | 0.21 | [3] |
| H1975 (Lung) | 1.50 | [3] | ||
| A549 (Lung) | 2.10 | [3] | ||
| 6b | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 3.21 | [4] |
| PC-3 (Prostate) | 4.12 | [4] | ||
| 6e | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 2.89 | [4] |
| PC-3 (Prostate) | 3.78 | [4] | ||
| 8d | Tricyclic Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 1.98 | [4] |
| PC-3 (Prostate) | 2.56 | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyridazinone derivatives has been well-documented, primarily through their inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α. While specific quantitative data for pyridooxazinone derivatives is limited, the available information on related pyridazinones provides a valuable benchmark.
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| 5a | Pyridazinone | COX-2 | 0.77 | [5] |
| 5f | Pyridazinone | COX-2 | 1.89 | [5] |
| 4c | Pyridazine | COX-2 | 0.26 | [6] |
| 6b | Pyridazine | COX-2 | 0.18 | [6] |
| 5f (pyrazole-pyridazine) | Pyrazole-Pyridazine Hybrid | COX-2 | 1.50 | [7] |
| 6f (pyrazole-pyridazine) | Pyrazole-Pyridazine Hybrid | COX-2 | 1.15 | [7] |
Antimicrobial Activity
Several novel heterocyclic compounds, including those with a pyrido-fused scaffold, have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.
Table 3: Antimicrobial Activity of Pyrido-fused Heterocyclic Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µmol/mL) | Reference |
| 10 | Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]pyrimidine | S. aureus | 1-5 | |
| E. coli | 1-5 | |||
| 11 | Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]pyrimidine | S. aureus | 1-5 | |
| E. coli | 1-5 | |||
| 12 | Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]pyrimidine | S. aureus | 1-5 | |
| E. coli | 1-5 | |||
| 13 | Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]pyrimidine | S. aureus | 1-5 | |
| E. coli | 1-5 | |||
| 14 | Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]pyrimidine | S. aureus | 1-5 | |
| E. coli | 1-5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the bioactivity of the compounds listed above.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate. Typically, this results in a range of concentrations across the wells.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Inoculation: Dilute the standardized microbial suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to all wells except for a sterility control well (broth only). Include a growth control well (broth and inoculum, but no compound).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway Visualizations
The biological activities of these heterocyclic compounds are often attributed to their interaction with specific cellular signaling pathways. Below are diagrams of key inflammatory pathways potentially modulated by these derivatives.
Caption: Workflow for determining the anticancer activity of pyridooxazinone derivatives using the MTT assay.
Caption: The NF-κB signaling pathway and a potential point of inhibition by pyridooxazinone derivatives.
Caption: The COX-2 signaling pathway, a key target for anti-inflammatory drugs, and potential inhibition by pyridooxazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a Fostamatinib Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib, a potent inhibitor of spleen tyrosine kinase (Syk), is a crucial therapeutic agent for chronic immune thrombocytopenia (ITP). The synthesis of this complex molecule relies on the efficient formation of its core structure. This guide provides a comparative analysis of the established synthetic route utilizing the key precursor, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, against an alternative synthetic strategy. The comparison is based on experimental data from publicly available resources and patents, focusing on yield, purity, and process efficiency.
Fostamatinib's Mechanism of Action: A Signaling Pathway Overview
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine. R406 inhibits Syk, a key enzyme in the signaling cascade of various immune cells, including B cells and macrophages.[1][2][3] In ITP, autoantibodies bind to platelets, leading to their destruction by macrophages through a process mediated by Fc gamma receptors (FcγR). By inhibiting Syk, R406 disrupts this signaling pathway, thereby reducing platelet destruction.[2][3]
Caption: Fostamatinib's mechanism of action.
Comparative Analysis of Synthetic Routes
The synthesis of Fostamatinib can be broadly categorized into two main strategies. The first, and more established, route relies on the pre-formation of the tricyclic pyrido[3,2-b]oxazine ring system, embodied by the precursor 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The second approach involves a more linear construction of the molecule, building the core structure in a stepwise fashion.
Route 1: The Precursor-Based Approach
This widely referenced route, detailed in patents from Rigel Pharmaceuticals, utilizes 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a key building block. This intermediate is coupled with a substituted pyrimidine to form the core of the Fostamatinib molecule, which is then further functionalized to introduce the phosphate prodrug moiety.
Experimental Workflow for Route 1
References
Spectroscopic Analysis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a heterocyclic structure of interest in medicinal chemistry. Its derivatives are being explored for various therapeutic applications, making a thorough understanding of their structural and electronic properties crucial. This guide provides a comparative spectroscopic analysis of a series of hypothetical derivatives of this scaffold, offering insights into how different substituents on the pyridone ring influence their spectral characteristics. The data presented herein, while illustrative, serves as a practical reference for the characterization of novel analogues.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives. These derivatives have been chosen to illustrate the effect of electron-donating and electron-withdrawing groups on the spectroscopic properties of the molecule.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | R | Ar-H (δ, ppm, multiplicity, J in Hz) | -NH (δ, ppm, s) | -CH₃ (δ, ppm, s) |
| 1 | H | 7.10 (dd, J=7.8, 4.8), 8.05 (dd, J=7.8, 1.8), 8.40 (dd, J=4.8, 1.8) | 11.05 | 1.45 |
| 2 | 6-NH₂ | 6.45 (d, J=8.5), 7.80 (d, J=8.5), 5.90 (s, -NH₂) | 10.80 | 1.42 |
| 3 | 6-NO₂ | 8.55 (d, J=8.8), 8.80 (d, J=8.8) | 11.50 | 1.50 |
| 4 | 6-Cl | 7.25 (d, J=8.6), 8.15 (d, J=8.6) | 11.15 | 1.46 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | R | C=O (δ, ppm) | Quaternary C (δ, ppm) | Aromatic C (δ, ppm) | -CH₃ (δ, ppm) |
| 1 | H | 168.5 | 78.2 | 117.5, 138.0, 149.0, 151.0, 155.0 | 25.0 |
| 2 | 6-NH₂ | 169.0 | 77.8 | 105.0, 139.5, 150.0, 152.5, 158.0 | 24.8 |
| 3 | 6-NO₂ | 167.8 | 78.8 | 118.0, 140.0, 145.0, 153.0, 159.0 | 25.5 |
| 4 | 6-Cl | 168.2 | 78.0 | 119.0, 130.0, 138.5, 151.5, 156.0 | 25.2 |
Table 3: Infrared (IR) Spectroscopic Data (ATR, cm⁻¹)
| Compound | R | C=O Stretch | N-H Stretch | C-O Stretch | Aromatic C=C/C=N Stretch |
| 1 | H | 1680 | 3250 | 1250 | 1610, 1580 |
| 2 | 6-NH₂ | 1675 | 3350, 3200 | 1255 | 1620, 1590 |
| 3 | 6-NO₂ | 1690 | 3240 | 1245 | 1600, 1570, 1530 (NO₂) |
| 4 | 6-Cl | 1685 | 3245 | 1248 | 1605, 1575 |
Table 4: Mass Spectrometry (MS) Data (ESI+)
| Compound | R | Molecular Formula | Calculated M+H⁺ (m/z) | Observed M+H⁺ (m/z) |
| 1 | H | C₉H₁₀N₂O₂ | 179.0764 | 179.0766 |
| 2 | 6-NH₂ | C₉H₁₁N₃O₂ | 194.0873 | 194.0875 |
| 3 | 6-NO₂ | C₉H₉N₃O₄ | 224.0615 | 224.0617 |
| 4 | 6-Cl | C₉H₉ClN₂O₂ | 213.0374 | 213.0376 |
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon (¹³C) NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of novel derivatives of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Alternative Analytical Techniques
While NMR, IR, and MS are the primary tools for the structural elucidation of these derivatives, other techniques can provide complementary information:
-
UV-Visible Spectroscopy: Can be used to study the electronic transitions within the molecule and how they are affected by different substituents. This can be particularly useful for comparing conjugated systems.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in a compound, providing confirmation of the molecular formula.
This guide provides a foundational framework for the spectroscopic analysis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives. By systematically applying these analytical techniques, researchers can confidently characterize novel compounds and build a comprehensive understanding of their structure-property relationships.
A Comparative Purity Analysis of Commercially Available 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one," a pivotal intermediate in the synthesis of protein kinase inhibitors, most notably Fostamatinib.[1][2][3] The quality and purity of this starting material are critical for the successful development and manufacturing of therapeutic agents. This document outlines a comprehensive analytical workflow for assessing the purity of this compound from various commercial sources and presents a comparative summary of hypothetical data.
Commercial Supplier Purity Comparison
The following table summarizes the claimed purity from various suppliers and presents hypothetical experimental findings from a standardized analytical assessment.
| Supplier | Lot Number | Claimed Purity (%) | HPLC Purity (%) | ¹H qNMR Purity (%) | LC-MS/MS Impurity Profile |
| Supplier A | A123 | ≥99 | 99.2 | 99.1 | Minor unidentified peak at m/z 207.1 |
| Supplier B | B456 | >98 | 98.5 | 98.3 | Known starting material impurity detected |
| Supplier C | C789 | ≥98 | 97.8 | 97.5 | Presence of residual solvent (DCM) |
| Supplier D | D012 | 97 | 97.1 | 96.9 | Multiple minor impurity peaks observed |
Experimental Purity Assessment Workflow
A multi-step analytical workflow is employed to provide a comprehensive assessment of the purity of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This approach combines chromatographic separation with spectroscopic techniques for both quantification of the main component and identification of potential impurities.
Figure 1: Experimental workflow for the purity assessment of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used for the quantitative analysis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate method for determining the absolute purity of the compound.[4][5][6][7][8]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference standard with a known purity (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.
-
Data Acquisition: Acquire a proton NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.
-
Quantification: The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling
LC-MS/MS is a powerful technique for the detection, identification, and quantification of impurities, even at trace levels.[9][10][11]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[9][10]
-
Scan Mode: Full scan for impurity detection and product ion scan for structural elucidation.
-
Sample Preparation: Prepare the sample as described for the HPLC analysis.
-
Data Analysis: Identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.
Fostamatinib Signaling Pathway
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a key intermediate in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor.[12] Fostamatinib is a prodrug that is converted to its active metabolite, R406, which inhibits Syk signaling.[13][14] This inhibition has downstream effects on inflammatory signaling pathways, including the STAT1/3 pathway.[15][16]
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative NMR Spectroscopy in Pharmaceutical R&D | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. toref-standards.com [toref-standards.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 13. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fostamatinib, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Pyridooxazinones: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridooxazinone scaffold has emerged as a promising heterocyclic system in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridooxazinone compounds, with a primary focus on their well-documented antibacterial activity as novel bacterial topoisomerase inhibitors (NBTIs). While the antibacterial properties are the most extensively studied, preliminary investigations into their potential as anticancer agents are also briefly discussed. This guide aims to provide an objective comparison of compound performance, supported by experimental data, to aid in the rational design of future drug candidates.
Antibacterial Activity: Targeting Bacterial Topoisomerases
A significant body of research has focused on pyridooxazinone derivatives as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. The SAR studies in this area have provided valuable insights into the structural requirements for potent and broad-spectrum antibacterial activity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro and in vivo activities of a series of oxabicyclooctane-linked 1,5-naphthyridinyl-pyridoxazinone analogs. The core structure and substitution points (R1, R2, R3) are depicted in the accompanying figure.
Figure 1: Core Structure of Oxabicyclooctane-Linked 1,5-Naphthyridinyl-Pyridoxazinone Analogs
Caption: General structure of the pyridooxazinone core with substitution points.
| Compound | R1 | R2 | R3 | Target Organism | MIC (µg/mL) | ED50 (mg/kg) |
| AM-8085 | H | H | H | Staphylococcus aureus | 0.016 | 15.6 |
| Analog 1 | F | H | H | Staphylococcus aureus | 0.016 | 3.9 |
| Analog 2 | Cl | H | H | Staphylococcus aureus | 0.016 | - |
| Analog 3 | CH3 | H | H | Staphylococcus aureus | 0.016 | - |
| Analog 4 | OCH3 | H | H | Staphylococcus aureus | >16 | - |
| Analog 5 | H | F | H | Staphylococcus aureus | 0.031 | - |
| Analog 6 | H | H | CH3 | Staphylococcus aureus | 0.016 | - |
Key SAR Observations for Antibacterial Activity:
-
Substitutions at C-3 (R1): Small halogen (F, Cl) or methyl substitutions at the C-3 position of the pyridooxazinone ring generally retain potent antibacterial activity. Notably, a C-3 fluoro analog demonstrated significantly improved oral efficacy (ED50 of 3.9 mg/kg) compared to the parent compound. However, the introduction of a more polar methoxy group at this position leads to a dramatic loss of activity.
-
Substitutions at C-4 (R2): A fluoro substitution at the C-4 position resulted in a slight decrease in potency.
-
Substitutions at C-7 (R3): A methyl group at the C-7 position maintained the high potency of the parent compound.
Anticancer Activity: An Emerging Area of Investigation
The exploration of pyridooxazinone derivatives as anticancer agents is a more nascent field compared to their application as antibacterials. Preliminary studies on related pyrido[4,3-b]oxazine scaffolds have been conducted, evaluating their effects on the proliferation of cancer cell lines.
Proliferation Data for Pyrido[4,3-b][1][2]oxazine Derivatives
| Compound | Cell Line | Effect |
| Series 8 Analogs | L1210 | Inhibition of proliferation |
| Series 9 Analogs | L1210 | Inhibition of proliferation |
Due to the early stage of research in this area, detailed quantitative SAR data for pyridooxazinone compounds against a wide range of cancer cell lines is not yet available. The existing data on related structures, however, suggests that this scaffold may be a valuable starting point for the development of novel anticancer agents.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the compounds is determined by the broth microdilution method. This assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: Test compounds are serially diluted in a 96-well microtiter plate, typically in cation-adjusted Mueller-Hinton broth (CA-MHB).
-
Bacterial Inoculum: Bacterial strains are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
comparative analysis of synthesis routes for pyridooxazinones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridooxazinones, a class of heterocyclic compounds with significant pharmacological interest, has been approached through various chemical strategies. This guide provides a comparative analysis of three distinct synthesis routes, offering insights into their methodologies, efficiencies, and the nature of their starting materials. The information presented is intended to assist researchers in selecting the most suitable pathway for their specific research and development needs.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for three selected synthesis routes for pyridooxazinones and structurally related compounds.
| Parameter | Route 1: From N-Hydroxyquinolinimide | Route 2: From 5-Acetyl-4-aminopyrimidines | Route 3: Microwave-Assisted Synthesis of Pyrido[3,2-f][1][2]thiazepin-5-ones |
| Starting Materials | N-Hydroxyquinolinimide, Aromatic hydrocarbons | 5-Acetyl-4-aminopyrimidines, Carboxylic acid chlorides | 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, α-haloketones |
| Key Reaction Type | Reaction with aromatic hydrocarbons | Acylation followed by cyclization | S-alkylation and cyclization |
| Reported Yield | Data not explicitly available in the abstract | Data not explicitly available in the abstract | 56-61% (Conventional), 85% (Microwave)[3][4] |
| Reaction Time | Not specified | Not specified | Not specified (Conventional), Not specified (Microwave) |
| Heating Method | Not specified | Reflux in xylene[5] | Conventional heating vs. Microwave irradiation[3][4] |
| Key Advantage | Direct formation of the pyridooxazinone core[6] | Utilizes readily available pyrimidine derivatives[5] | Significantly higher yields and likely shorter reaction times with microwave assistance[3][4] |
Experimental Protocols
Route 1: Synthesis from N-Hydroxyquinolinimide
Detailed experimental protocols for this specific reaction were not available in the initial search results. However, the abstract suggests a direct reaction between N-hydroxyquinolinimide and aromatic hydrocarbons to form pyridooxazinones.[6] Further investigation into the full-text article is recommended for a complete understanding of the reaction conditions.
Route 2: Synthesis from 5-Acetyl-4-aminopyrimidines
The synthesis of pyrimidino[4,5-d][1][6]oxazines, which are closely related to pyridooxazinones, is achieved by the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides. The general procedure involves heating the reactants under reflux in xylene, followed by the addition of a base to facilitate the cyclization.[5]
Route 3: Microwave-Assisted Synthesis of Pyrido[3,2-f][1][2]thiazepin-5-ones
This route provides a modern and efficient approach to a related heterocyclic system.
Method A (Conventional Heating): A mixture of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide and the appropriate α-haloketone in glacial acetic acid is heated under reflux. The reaction progress is monitored, and upon completion, the product is isolated and purified. For example, the synthesis of 3,6-Dimethyl-8-hydroxy-2H,5H-pyrido[3,2-f][1][2]thiazepin-5-one resulted in a 61% yield.[3]
Method B (Microwave Irradiation): A mixture of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide and the appropriate α-haloketone is subjected to microwave irradiation. This method has been shown to significantly improve yields, with the synthesis of 3,6-Dimethyl-8-hydroxy-2H,5H-pyrido[3,2-f][1][2]thiazepin-5-one achieving an 85% yield.[3]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
References
- 1. Synthesis and antimicrobial activity of some new substituted pyrido[3',2':4,5]thieno[3,2-d]-pyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Evaluating the Efficiency of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Kinase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The choice of the core heterocyclic scaffold is a critical decision that significantly impacts the efficiency of the synthetic route, the cost of goods, and the pharmacological properties of the final drug candidate. This guide provides a comparative evaluation of "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one" as a key intermediate in kinase inhibitor synthesis, with a focus on its application in the development of the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib.
Overview of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
"6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one" is a pivotal intermediate in the synthesis of a class of protein kinase inhibitors.[1][2][3] Its rigid, bicyclic structure provides a valuable scaffold for the development of targeted therapies. A notable application of this compound is in the large-scale synthesis of Fostamatinib, a medication approved for the treatment of chronic immune thrombocytopenia (ITP).[4][5] Fostamatinib is a prodrug that is converted in the body to its active metabolite, R406, which is a potent inhibitor of spleen tyrosine kinase (Syk).[6]
Comparative Analysis of Synthetic Efficiency
While direct, head-to-head comparative studies on the synthetic efficiency of various heterocyclic cores for a broad range of kinase inhibitors are limited, we can infer the efficiency of "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one" by examining the synthesis of Fostamatinib and comparing it with the synthesis of other kinase inhibitors derived from alternative scaffolds such as pyrido-pyridazinone and pyridazinone.
Table 1: Comparison of Synthetic Parameters for Different Kinase Inhibitor Scaffolds
| Parameter | 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (for Fostamatinib) | Pyrido-pyridazinone Derivatives (FER Kinase Inhibitors) | Pyridazinone Derivatives (p38α MAP Kinase Inhibitors) |
| Key Coupling Reaction | Nucleophilic aromatic substitution (SNAr) | Suzuki coupling, SNAr reactions | Suzuki coupling, various condensation reactions |
| Reported Yield (Final Step) | 92% (for Fostamatinib hexahydrate)[4] | Not explicitly stated for final compounds in broad terms, but individual reaction steps show variable yields.[5] | Not explicitly stated for a final lead compound in a comparative context.[1] |
| Key Advantages | Established route for a commercial drug, high yield in the final step.[4] | Versatile scaffold for targeting different kinases, potential for high potency.[5][7] | Broad applicability in targeting various kinases, well-established chemistry.[8] |
| Potential Challenges | Multi-step synthesis of the core intermediate. | Can require multi-step syntheses and optimization of coupling conditions.[5] | Optimization of synthetic routes for specific targets can be complex. |
Experimental Protocols
Synthesis of Fostamatinib using 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
The synthesis of Fostamatinib from its precursors involves a multi-step process. A key step is the coupling of the pyridoxazinone core with a substituted pyrimidine. The final step involves the deprotection of a phosphate group. A reported synthesis of Fostamatinib demonstrated an 88% yield for the penultimate step and a 92% yield for the final precipitation of the hexahydrate salt.[4]
Protocol for a Key Coupling Step (Illustrative):
-
Reactants: Chloropyrimidine intermediate and 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (amine 4 in the referenced synthesis).[4]
-
Solvent: Aqueous N-Methyl-2-pyrrolidone (NMP).[4]
-
Conditions: The reaction requires heating to furnish the coupled intermediate.[4]
-
Yield: This step has been reported to yield the intermediate in 91% on a large scale.[4]
General Protocol for Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a kinase inhibitor.
-
Materials: Kinase enzyme, peptide substrate, ATP, inhibitor compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[2]
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound.
-
In a microplate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).[2][9]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[2]
Visualizing Pathways and Workflows
Syk Signaling Pathway in B-cells
Spleen tyrosine kinase (Syk) is a key mediator of signal transduction downstream of the B-cell receptor (BCR). Its inhibition by the active metabolite of Fostamatinib, R406, is crucial for the treatment of ITP.
Caption: Syk Signaling Pathway and Fostamatinib Inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The general workflow for developing a new kinase inhibitor involves synthesis, purification, and biological evaluation.
Caption: General workflow for kinase inhibitor development.
Conclusion
"6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one" stands out as a valuable and efficient building block in the synthesis of specific, clinically relevant kinase inhibitors like Fostamatinib. The high yields reported for key synthetic steps in a commercial setting underscore its efficiency. While alternative heterocyclic scaffolds like pyrido-pyridazinones and pyridazinones offer broad applicability and the potential for high potency against various kinases, the proven track record of the pyridoxazinone core in a successful drug product makes it a compelling choice for specific drug discovery programs. The selection of a core scaffold will ultimately depend on the specific kinase target, the desired pharmacological profile, and the overall synthetic strategy. This guide provides a framework for researchers to make informed decisions when selecting heterocyclic cores for the development of next-generation kinase inhibitors.
References
- 1. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 5. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assayquant.com [assayquant.com]
Navigating the Kinome: A Comparison Guide to the Cross-Reactivity of Pyridooxazinone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases. However, the high degree of conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity or unexpected pharmacological activities. This guide provides a comparative framework for evaluating the cross-reactivity of pyridooxazinone-based inhibitors, a promising class of molecules targeting various signaling pathways.
Here, we present illustrative cross-reactivity data for a pyrido-pyridazinone derivative, a closely related scaffold, to demonstrate the principles of selectivity analysis. We also provide detailed experimental protocols for key assays used to determine inhibitor specificity and outline a relevant signaling pathway to contextualize the potential on- and off-target effects.
Comparative Kinase Inhibition Profiles
A critical step in characterizing any new inhibitor is to assess its activity against a broad panel of kinases. This provides a quantitative measure of its selectivity. Below is a summary of the inhibitory activity of a representative pyrido-pyridazinone compound against a panel of kinases.
Table 1: Kinase Inhibition Profile of a Pyrido-pyridazinone Derivative (Compound 17c)
| Kinase Target | Percent Inhibition at 200 nM |
| ALK | >90% |
| FLT3 | >90% |
| PTK2B | >90% |
| SYK | >90% |
| CHEK2 | >90% |
| TSSK1B | >90% |
| FER | <90% |
| FES | <90% |
Data is illustrative and based on findings for a pyrido-pyridazinone derivative, a scaffold closely related to pyridooxazinones.[1]
Table 2: Comparative p38α MAP Kinase Inhibition
| Compound | p38α IC50 (nM) |
| Pyridopyridazin-6-one Derivative | <1 |
This data highlights the potent and specific inhibition of a target kinase by a related pyridazinone scaffold.[2]
Experimental Protocols
To ensure the reliability and reproducibility of cross-reactivity studies, detailed and validated experimental protocols are essential. The following sections describe standard methodologies for biochemical and cellular assays.
Biochemical Kinase Profiling
Objective: To determine the inhibitory activity of a test compound against a large and diverse panel of purified kinases in a cell-free system.
Methodology:
-
Compound Preparation: The test compound is serially diluted in an appropriate solvent, typically DMSO, to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: The kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction buffer in the wells of a microtiter plate.
-
Inhibitor Addition: The serially diluted compound is added to the reaction wells. Control wells containing only the solvent (e.g., DMSO) are included to determine the baseline kinase activity.
-
Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
-
Fluorescence-Based Assays: Employing modified substrates that become fluorescent upon phosphorylation or using antibodies to detect the phosphorylated product.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to the control wells. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
Objective: To assess the direct binding of an inhibitor to its target protein within a cellular environment. Ligand binding often stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a defined period.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the broader biological context of an inhibitor's activity is crucial. This includes visualizing the experimental workflow for cross-reactivity screening and the signaling pathways in which the primary and off-targets are involved.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
A common pathway implicated in cancer and other diseases, and often targeted by kinase inhibitors, is the PI3K/Akt/mTOR pathway. Understanding this pathway is key to interpreting the effects of inhibitors that may target its components.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
Safety Operating Guide
Proper Disposal of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Guide for Laboratory Professionals
Proper Disposal of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one must adhere to stringent disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). While a complete, manufacturer-specific SDS with detailed disposal instructions (Section 13) was not publicly available, general safety protocols for handling this chemical have been established.
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Spill Management: In the event of a spill, avoid dust formation.[3] Isolate the area and use appropriate absorbent materials for containment.[3] Ensure all sources of ignition are removed from the vicinity.[3]
Step-by-Step Disposal Protocol
The disposal of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Characterization: Unless explicitly determined to be non-hazardous by a qualified professional, treat 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one as a hazardous waste. Laboratory personnel should consider all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise.
-
Containerization:
-
Place the waste compound in a suitable, properly sealed, and clearly labeled container.[1] The container must be compatible with the chemical to prevent any reaction or degradation.
-
The label should prominently display the words "Hazardous Waste" and include the full chemical name: "2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one," the CAS number (20348-21-4), and the date of accumulation.
-
-
Segregation of Waste:
-
Do not mix this compound with other chemical waste unless compatibility has been verified.
-
Specifically, avoid mixing with incompatible materials such as strong oxidizing agents.
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, sparks, and open flames.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Provide the waste manifest with all necessary information about the chemical.
-
-
Decontamination of Empty Containers:
-
Empty containers that held 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
Quantitative Data Summary
The following table summarizes available physical and chemical property data for 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| CAS Number | 20348-21-4 |
| Boiling Point | 352.5 °C at 760 mmHg |
| Flash Point | 167 °C |
| Density | 1.176 g/cm³ |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Caption: Disposal workflow for 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.
Essential Safety and Operational Guide for Handling 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Essential Safety and Operational Guide for Handling 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS No. 20348-21-4). The following procedures are designed to ensure safe handling, use, and disposal of this chemical compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is provided below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Boiling Point | 352.5°C at 760 mmHg |
| Flash Point | 167°C |
| Density | 1.176 g/cm³ |
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment must be worn when handling 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following step-by-step procedure will minimize exposure and ensure safe handling of the compound.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm that all required PPE is available and in good condition.
-
-
Handling :
-
Storage :
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
-
After Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
After Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
After Eye Contact : Rinse eyes cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
After Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
-
Accidental Release : Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas.[1] Use personal protective equipment to clean up the spill. Prevent further leakage if it is safe to do so.
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, filter paper, and empty containers, should be placed in a designated, sealed hazardous waste container.
-
Unused Chemical : Unused or waste 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
